Potassium trifluoro(2,2,2-trifluoroethyl)borate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro(2,2,2-trifluoroethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXHAGAWUNMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BF6K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Potassium trifluoro(2,2,2-trifluoroethyl)borate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Potassium trifluoro(2,2,2-trifluoroethyl)borate, a valuable reagent in organic synthesis and of potential interest in drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of this organotrifluoroborate salt.
Introduction
Potassium organotrifluoroborates are a class of highly stable, crystalline solids that serve as versatile alternatives to boronic acids and their esters in a wide array of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. Their stability towards air and moisture simplifies handling and purification, making them attractive reagents in complex synthetic sequences. This compound introduces a trifluoroethyl moiety, a group of significant interest in medicinal chemistry due to its ability to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of a suitable 2,2,2-trifluoroethylboronic acid precursor, typically a boronic ester. The second step is the conversion of this precursor to the desired potassium trifluoroborate salt.
A plausible synthetic route commences with the preparation of a 2,2,2-trifluoroethyl boronic ester, for instance, the pinacol ester. This can be followed by the conversion of the boronic ester to the potassium trifluoroborate salt using potassium hydrogen fluoride (KHF₂).
An In-depth Technical Guide to Potassium Trifluoro(2,2,2-trifluoroethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium trifluoro(2,2,2-trifluoroethyl)borate, denoted as K(CF3CH2)BF3, is a synthetic organoboron compound that has garnered interest within the scientific community, particularly in the field of organic synthesis. As a member of the air- and moisture-stable potassium organotrifluoroborate salt family, it serves as a valuable reagent in cross-coupling reactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of K(CF3CH2)BF3, including detailed experimental protocols for its general synthesis and characterization, and a summary of its key applications.
Introduction
Potassium organotrifluoroborates are a class of versatile and increasingly popular reagents in modern organic synthesis. Their stability to air and moisture, coupled with their high reactivity in various cross-coupling reactions, makes them attractive alternatives to the more sensitive boronic acids and esters.[1] this compound, in particular, offers a means to introduce the trifluoroethyl moiety, a common structural motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and lipophilicity.
Physical and Chemical Properties
This compound is a solid substance under standard conditions.[2][3] Key identifying information and physical properties are summarized in the tables below.
Table 1: General Properties of K(CF3CH2)BF3
| Property | Value | Reference(s) |
| Chemical Formula | C2H2BF6K | [4] |
| Molecular Weight | 189.94 g/mol | [4] |
| CAS Number | 1510778-85-4 | [2] |
| Appearance | Solid | [2][3] |
Table 2: Computed Physical Properties of K(CF3CH2)BF3
| Property | Value | Reference(s) |
| Exact Mass | 189.9790807 Da | [4] |
| Topological Polar Surface Area | 0 Ų | [4] |
Experimental Protocols
General Synthesis of Potassium Alkyltrifluoroborates
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available, a general and widely adopted method for the preparation of potassium alkyltrifluoroborates involves the reaction of the corresponding alkylboronic acid with potassium hydrogen fluoride (KHF2).[5]
Reaction Scheme:
General Synthesis of Potassium Alkyltrifluoroborates.
Materials:
-
Alkylboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF2) (3.0 equiv)
-
Methanol
-
Water
-
Acetonitrile
Procedure:
-
The alkylboronic acid is dissolved in methanol in a round-bottomed flask.[5]
-
The solution is cooled in an ice bath.[5]
-
A solution of potassium hydrogen fluoride in water is added portion-wise to the cooled solution, which typically results in the formation of a thick white slurry.[5]
-
The reaction mixture is stirred at room temperature for a short period to ensure complete reaction.[5]
-
The solvents are removed under reduced pressure.[5]
-
Acetonitrile is added and subsequently removed azeotropically to eliminate residual water.[5]
-
The crude product is then purified, often by recrystallization or washing with a suitable solvent, to yield the pure potassium alkyltrifluoroborate salt.[5]
Logical Workflow for Synthesis:
Workflow for the Synthesis of Potassium Alkyltrifluoroborates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of potassium organotrifluoroborates.
General NMR Experimental Parameters:
-
Spectrometer: Varian UNITY PLUS 300 or similar.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to the good solubility of these salts.
-
Internal Reference:
-
¹H NMR: Residual DMSO peak (2.50 ppm).
-
¹³C NMR: Central peak of DMSO-d6 (39.5 ppm).
-
-
External Reference:
-
¹¹B NMR: BF3·OEt2 (0.0 ppm).
-
¹⁹F NMR: CF3CO2H (0.0 ppm).
-
Note: While a comprehensive study on the NMR spectral data of 28 potassium organotrifluoroborates has been published, the specific data for K(CF3CH2)BF3 is not explicitly detailed in the main text of the available literature. Researchers are advised to consult supplementary materials of relevant publications or acquire data on their specific sample.
Reactivity and Applications
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds, attaching the 2,2,2-trifluoroethyl group to various organic scaffolds.[2]
General Suzuki-Miyaura Cross-Coupling Reaction:
Suzuki-Miyaura Cross-Coupling using K(CF3CH2)BF3.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
General Safety Precautions:
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
May cause respiratory irritation.[4]
-
Store in a freezer under an inert atmosphere.[2]
Conclusion
This compound is a valuable and stable reagent for the introduction of the trifluoroethyl group in organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a significant tool for medicinal and materials chemists. While general synthetic and characterization methods are well-established for this class of compounds, further research to fully document the specific physical properties and provide a detailed, optimized synthesis protocol for K(CF3CH2)BF3 would be beneficial to the scientific community.
References
- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1510778-85-4 [sigmaaldrich.com]
- 4. This compound | C2H2BF6K | CID 90344578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Crystal Structure of Potassium Trifluoro(2,2,2-trifluoroethyl)borate: A Methodological Overview
Despite a comprehensive search of chemical and crystallographic databases, the specific crystal structure of Potassium trifluoro(2,2,2-trifluoroethyl)borate has not been publicly reported. Therefore, detailed quantitative data on its crystal lattice and atomic coordinates are not available at this time. This guide provides a general, in-depth overview of the experimental protocols that would be employed to determine the crystal structure of this and similar organoborate compounds, tailored for researchers, scientists, and drug development professionals.
General Compound Information
While the crystal structure is not determined, fundamental information about this compound is available.
| Property | Value |
| Molecular Formula | C₂H₂BF₆K |
| Molecular Weight | 189.93 g/mol [1] |
| CAS Number | 1510778-85-4[1][2] |
| IUPAC Name | potassium trifluoro(2,2,2-trifluoroethyl)boranuide[3] |
| Canonical SMILES | C(C(F)(F)F)--INVALID-LINK--(F)F.[K+] |
This compound is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the crystal structure of a compound like this compound is Single-Crystal X-ray Diffraction (SC-XRD). The following protocol outlines the typical steps involved in this process.
Crystallization
The initial and often most challenging step is to grow a high-quality single crystal suitable for diffraction analysis. For a salt-like this compound, this is typically achieved through slow evaporation or vapor diffusion techniques.
-
Solvent Selection: A screening of various solvents (e.g., water, ethanol, acetonitrile, or mixtures) is performed to find a system in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. As the concentration increases, crystals may form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "weaker" solvent (one in which the compound is less soluble but the solvent is miscible with the compound's solvent). The vapor of the weaker solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Crystal Mounting and Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible cracks) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Mounting: The crystal is affixed to a glass fiber or a loop using a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The diffractometer directs a monochromatic X-ray beam onto the crystal. The crystal is rotated, and a series of diffraction patterns are collected by a detector. Each diffraction spot's intensity and position are recorded. This process can take several hours.
Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.
-
Structure Solution: The intensities of the diffraction spots are used to determine the initial positions of the atoms within the unit cell. This is often achieved using "direct methods" or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
The final output of this process is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell parameters, atomic coordinates, bond lengths, and bond angles.
Generalized Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a chemical compound.
References
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Potassium trifluoro(2,2,2-trifluoroethyl)borate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of Potassium trifluoro(2,2,2-trifluoroethyl)borate. The information herein is synthesized from established principles of NMR spectroscopy and data from analogous organotrifluoroborate compounds. This document is intended to serve as a comprehensive resource for researchers in synthetic chemistry, drug development, and materials science who are working with or characterizing this and similar compounds.
Introduction to this compound
This compound is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant traction in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability, ease of handling, and reactivity. The presence of both a trifluoroethyl group and a trifluoroborate moiety makes NMR spectroscopy an invaluable tool for its structural elucidation and purity assessment. This guide will focus on the practical aspects of acquiring and interpreting the ¹H and ¹⁹F NMR spectra of this compound.
Expected ¹H and ¹⁹F NMR Spectral Data
The following tables summarize the anticipated ¹H and ¹⁹F NMR spectral data for this compound. These predictions are based on typical chemical shift ranges and coupling constants observed for similar chemical environments in related organoboron and fluorinated compounds.[1]
Table 1: Expected ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂- | 1.5 - 2.5 | Quartet (q) | ³J(H,F) ≈ 10-15 |
Table 2: Expected ¹⁹F NMR Data
| Fluorine Atoms | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | -70 to -80 | Triplet (t) | ³J(F,H) ≈ 10-15 |
| -BF₃⁻ | -130 to -145 | Quartet (q) | ¹J(F,B) ≈ 1-3 |
Note: Chemical shifts are referenced to an external standard (e.g., CF₃COOH for ¹⁹F NMR). The observation of ¹J(F,B) coupling is dependent on the relaxation of the ¹¹B nucleus and may result in a broadened singlet in some cases.[1]
Experimental Protocol for NMR Analysis
The following protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Due to the ionic nature of potassium organotrifluoroborates, polar aprotic deuterated solvents are recommended. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its high solubilizing power for these salts.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard (for ¹H NMR): Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR, with its chemical shift set to 0.00 ppm.
-
External Standard (for ¹⁹F NMR): A sealed capillary containing a reference standard such as trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl₃) should be used for ¹⁹F NMR. For this guide, trifluoroacetic acid is suggested.[1]
NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up an NMR experiment. Specific parameters may need to be optimized based on the instrument used.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
-
For ¹⁹F NMR Spectroscopy:
-
Spectrometer Frequency: A frequency corresponding to the ¹H frequency of the instrument (e.g., 282 MHz for a 300 MHz ¹H spectrometer).
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) is recommended initially to locate all fluorine signals.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 32 or more.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.5 - 1.0 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the external standard.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the NMR analysis of this compound.
Caption: Experimental workflow for the ¹H and ¹⁹F NMR analysis of this compound.
Interpretation of Spectra
-
¹H NMR Spectrum: The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the methylene (-CH₂-) protons. This signal should appear as a quartet due to coupling with the three adjacent fluorine atoms of the -CF₃ group. The integration of this peak should correspond to two protons.
-
¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum will provide information on the two distinct fluorine environments. The three fluorine atoms of the trifluoroethyl group (-CF₃) are expected to appear as a triplet due to coupling with the two adjacent methylene protons. The three fluorine atoms of the trifluoroborate moiety (-BF₃⁻) will ideally appear as a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (spin I = 3/2). However, due to the quadrupolar nature of the ¹¹B nucleus, this signal is often broadened and may appear as a broad singlet.[1] The relative integrals of the -CF₃ and -BF₃⁻ signals should be 1:1.
Conclusion
This technical guide provides a foundational understanding of the expected ¹H and ¹⁹F NMR spectra of this compound, along with a detailed experimental protocol for their acquisition. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these NMR characteristics is crucial for confirming the structure and assessing the purity of this important class of organoboron reagents. The provided workflow and data tables serve as a practical reference for the characterization of this and structurally related compounds.
References
Dawn of a New Reagent: Unearthing Early Studies on the Reactivity of Trifluoroethylboron Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of organoboron chemistry has irrevocably shaped the landscape of modern synthetic chemistry, with organotrifluoroborates emerging as particularly robust and versatile reagents. While their widespread application is a relatively recent phenomenon, the foundational studies into the synthesis and reactivity of specific subclasses, such as trifluoroethylboron compounds, laid the groundwork for their current prominence. This technical guide delves into the early investigations of these compounds, providing a detailed look at their initial synthesis and reactivity, complete with experimental protocols and quantitative data to inform contemporary research.
The stability and unique reactivity profile of organotrifluoroborates, particularly in comparison to their boronic acid precursors, have made them invaluable tools in cross-coupling reactions and other transformations. The journey to their current status began with early explorations into the synthesis of organoboron compounds, which were often hampered by the instability of the boronic acids themselves. A pivotal development in the broader field of organotrifluoroborates was the introduction of potassium hydrogen difluoride (KHF₂) as a stabilizing agent. In 1995, Vedejs and coworkers reported a highly efficient method for the conversion of arylboronic acids to their corresponding potassium aryltrifluoroborates using KHF₂ in aqueous methanol[1]. This breakthrough provided a practical route to these air- and moisture-stable crystalline solids, which could be stored indefinitely and handled with ease, overcoming a significant hurdle in organoboron chemistry[1][2].
Early Synthetic Approaches
Prior to the widespread adoption of the trifluoroborate synthetic route, the generation of the trifluoroethylboron moiety likely proceeded through the synthesis of the corresponding boronic acid or its esters. Two primary plausible pathways for these early syntheses include the hydroboration of a fluorinated alkene and the reaction of a trifluoroethyl-metal species with a borate ester.
Hydroboration of 3,3,3-Trifluoropropene
The hydroboration reaction, a cornerstone of organoboron chemistry, offers a direct method for the formation of a carbon-boron bond. In the context of trifluoroethylboron compounds, the hydroboration of 3,3,3-trifluoropropene with a borane source such as diborane (B₂H₆) would yield the desired tris(2,2,2-trifluoroethyl)borane. Subsequent oxidation and hydrolysis would then provide 2,2,2-trifluoroethylboronic acid.
Logical Workflow for Hydroboration Approach
Caption: Synthetic pathway via hydroboration.
Grignard Reaction with Trialkyl Borates
An alternative early approach involves the formation of a 2,2,2-trifluoroethyl Grignard reagent (CF₃CH₂MgX) from the corresponding trifluoroethyl halide. The subsequent reaction of this organometallic species with a trialkyl borate, such as trimethyl borate, would produce a boronate ester. Acidic workup would then hydrolyze the ester to the desired 2,2,2-trifluoroethylboronic acid.
Logical Workflow for Grignard Approach
Caption: Synthetic pathway via Grignard reaction.
Conversion to Potassium Trifluoro(2,2,2-trifluoroethyl)borate
Once the 2,2,2-trifluoroethylboronic acid was obtained, the conversion to its more stable potassium trifluoroborate salt could be achieved. This transformation is central to the utility of these reagents in modern synthesis.
Experimental Protocol: General Preparation of Potassium Organotrifluoroborates from Boronic Acids
The following is a generalized procedure based on the early methodologies for converting boronic acids to their potassium trifluoroborate salts.
Materials:
-
Organoboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
The organoboronic acid is dissolved or suspended in methanol.
-
A saturated aqueous solution of potassium hydrogen difluoride (typically 2.5 to 3.0 equivalents) is added to the methanolic solution of the boronic acid.
-
The reaction mixture is stirred at room temperature for a designated period, often ranging from 30 minutes to a few hours.
-
The methanol is removed under reduced pressure.
-
The resulting solid is typically purified by recrystallization from a suitable solvent, such as acetonitrile or a mixture of acetone and ether, to yield the potassium organotrifluoroborate salt.
Early Reactivity Studies: The Precursor to Modern Cross-Coupling
The initial investigations into the reactivity of trifluoroethylboron compounds would have focused on transformations characteristic of organoboranes at the time. These would have included oxidation to the corresponding alcohol (2,2,2-trifluoroethanol) and protonolysis to release 1,1,1-trifluoroethane. The true potential of these compounds, however, was realized with the advent of palladium-catalyzed cross-coupling reactions.
The stability of the this compound salt makes it an excellent partner in Suzuki-Miyaura coupling reactions. In these reactions, the trifluoroborate acts as a source of the trifluoroethyl nucleophile, which, in the presence of a palladium catalyst and a suitable base, couples with an organohalide to form a new carbon-carbon bond.
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling pathway.
Quantitative Data from Early Studies
While specific quantitative data from the very first synthesis of a trifluoroethylboron compound remains elusive in readily available literature, the general procedures for the formation of potassium organotrifluoroborates from boronic acids are reported to proceed in high yields.
| Precursor | Reagents | Product | Reported Yield |
| Arylboronic Acids | KHF₂, MeOH/H₂O | Potassium Aryltrifluoroborates | Generally High |
| Dibromomethane | n-BuLi, B(OiPr)₃, then KHF₂ | Potassium Bromomethyltrifluoroborate | 88%[3] |
| Diiodomethane | n-BuLi, B(OiPr)₃, then KHF₂ | Potassium Iodomethyltrifluoroborate | 89%[3] |
These early synthetic efforts and reactivity observations, though perhaps not initially focused on the trifluoroethyl moiety specifically, were instrumental. They built the foundation of knowledge that now allows for the routine use of this compound and related compounds in complex molecule synthesis, a testament to the enduring value of foundational chemical research.
References
CAS number and molecular weight of Potassium trifluoro(2,2,2-trifluoroethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium trifluoro(2,2,2-trifluoroethyl)borate is a specialty organoboron compound valued in synthetic organic chemistry. As a member of the extensive family of potassium organotrifluoroborates, it serves as a stable, crystalline, and easy-to-handle precursor to the corresponding boronic acid in situ. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the introduction of the 2,2,2-trifluoroethyl moiety into various organic molecules. The presence of the trifluoroethyl group is of significant interest in medicinal chemistry and materials science due to its ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in carbon-carbon bond formation.
Chemical Properties and Identification
A summary of the key chemical identifiers and properties for this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1510778-85-4 | [1][2] |
| Molecular Formula | C₂H₂BF₆K | [1][2] |
| Molecular Weight | 189.94 g/mol | [2] |
| IUPAC Name | potassium trifluoro(2,2,2-trifluoroethyl)boranuide | |
| Physical Form | Solid | |
| Stability | Air and moisture stable | [3] |
Synthesis
A plausible synthetic route is outlined below:
-
Formation of a Boronic Ester Intermediate: The synthesis would likely begin with a precursor such as 2,2,2-trifluoroethyl halide (e.g., iodide or bromide). This precursor would be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent), which is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronic ester.
-
Conversion to the Potassium Trifluoroborate Salt: The crude boronic acid or ester from the previous step is then treated with an aqueous solution of potassium hydrogen fluoride (KHF₂).[4][6][7] This reaction precipitates the stable, crystalline this compound, which can then be isolated.
References
- 1. Potassium 2,2,2-trifluoroethane-1-trifluoroborate | [frontierspecialtychemicals.com]
- 2. This compound 97% | CAS: 1510778-85-4 | AChemBlock [achemblock.com]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Potassium Trifluoro(2,2,2-trifluoroethyl)borate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of potassium trifluoro(2,2,2-trifluoroethyl)borate in common laboratory solvents. As a member of the versatile class of potassium organotrifluoroborate salts, this compound sees significant use in synthetic chemistry, particularly in cross-coupling reactions relevant to drug discovery and development. A thorough understanding of its solubility is critical for reaction setup, purification, and formulation.
General Solubility of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are ionic compounds and their solubility is largely dictated by the polarity of the solvent. A comprehensive review of this class of reagents indicates a general trend of higher solubility in polar solvents.[1]
Qualitative Solubility Summary:
-
High Solubility: Polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good solvents for potassium organotrifluoroborates.[1] Polar protic solvents like methanol are also reported to be effective.[1]
-
Slight Solubility: Solvents with intermediate polarity, such as tetrahydrofuran (THF) and toluene, typically exhibit slight to moderate solubilizing power for these salts.[1] Water also falls into this category, with some potassium organotrifluoroborates showing limited solubility.[1]
-
Insoluble: Nonpolar solvents, including dichloromethane, diethyl ether, and hydrocarbon solvents like hexanes, are generally poor solvents for potassium organotrifluoroborates.[1]
It is important for researchers to note that these are general trends and the specific solubility of this compound in any given solvent will depend on factors such as temperature and the presence of other solutes. For precise quantitative data, experimental determination is recommended.
Experimental Protocol for Solubility Determination
The following is a general gravimetric method for determining the solubility of a compound like this compound in a specific solvent at a given temperature.
Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol, acetonitrile)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to allow it to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed collection vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered solution collected.
-
Place the collection vial in a vacuum oven or desiccator to evaporate the solvent completely. Gentle heating may be applied if the compound is thermally stable.
-
Once the solvent is fully evaporated, weigh the collection vial containing the dried solute.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula:
Solubility (g/L) = Mass of dissolved solid (g) / Volume of filtered solution (L)
-
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Synthesis of Potassium Organotrifluoroborates
The general and robust synthesis of potassium organotrifluoroborates is a key aspect of their utility. The most common method involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂). This straightforward procedure contributes to their widespread availability and use in research.
General Synthesis Pathway
Caption: The common synthetic route to potassium organotrifluoroborates from boronic acids.
This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While direct quantitative data is sparse, the provided qualitative trends and experimental protocols empower researchers to effectively utilize this important class of reagents in their work.
References
Fundamentals of Trifluoroethylborates: A Technical Guide for Advanced Chemical Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents in modern organic synthesis. Their remarkable stability to air and moisture, coupled with their high reactivity in a plethora of chemical transformations, distinguishes them from other organoboron precursors like boronic acids and esters.[1][2][3] This guide provides an in-depth review of the fundamental principles of trifluoroethylborates, a specific class of organotrifluoroborates gaining traction for the introduction of the trifluoroethyl moiety—a group of significant interest in medicinal chemistry and materials science. We will cover their synthesis, structure, stability, and reactivity, with a focus on their application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.
Introduction to Organotrifluoroborates
Organotrifluoroborate salts, typically in their potassium form (R-BF₃K), are tetra-coordinated boron compounds that serve as stable, crystalline, and easy-to-handle precursors to boronic acids.[3][4] Unlike their boronic acid counterparts, which can be prone to dehydration to form boroxines and are susceptible to oxidative degradation, organotrifluoroborates offer exceptional benchtop stability and can often be stored indefinitely without special precautions.[2]
The trifluoroborate moiety is stable toward numerous reagents, allowing for chemical manipulation of remote functional groups on the organic substituent while leaving the carbon-boron bond intact.[5] Their utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, where they act as potent nucleophiles for the formation of carbon-carbon bonds.[1][6] The trifluoroethyl group (–CH₂CF₃) is a valuable substituent in drug design, as the high electronegativity of the fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.
Synthesis of Potassium Trifluoroethylborates
The most prevalent method for synthesizing potassium organotrifluoroborates involves the reaction of a corresponding boronic acid or boronic acid ester with potassium hydrogen difluoride (KHF₂).[3][5] This conversion is typically high-yielding and straightforward.
A general workflow for this synthesis is outlined below.
Other methods include the hydroboration of alkenes or alkynes followed by treatment with KHF₂, or transmetalation from organolithium or Grignard reagents to a boron source.[2][5]
Structure, Stability, and Physicochemical Properties
Potassium organotrifluoroborates are ionic salts consisting of a potassium cation (K⁺) and an organotrifluoroborate anion ([RBF₃]⁻). In the solid state, they form stable, often crystalline, three-dimensional lattice structures held together by ionic interactions and, in some cases, weaker forces like C–H⋯π or K⋯π interactions.[7]
Structural Data
X-ray crystallography studies of various organotrifluoroborates reveal a tetrahedral geometry around the boron atom. The B-F bond lengths in these compounds are typically in the range of 1.39 to 1.45 Å.[7]
| Parameter | Typical Value | Reference |
| B-F Bond Length | 1.39 - 1.45 Å | [7] |
| B-C Bond Length | ~1.60 - 1.65 Å | General |
| F-B-F Bond Angle | ~107 - 111° | General |
| F-B-C Bond Angle | ~107 - 111° | General |
Table 1. Typical structural parameters for organotrifluoroborates.
Stability
A key advantage of trifluoroethylborates is their stability.
-
Air and Moisture Stability : Unlike boronic acids, they are generally stable to air and moisture, allowing for easy handling and long-term storage.[1]
-
Thermal Stability : Fluoropolymers, which contain C-F bonds, generally exhibit high thermal stability. Polytetrafluoroethylene (PTFE) remains intact up to 550 °C.[8] While specific data for the thermal decomposition of potassium trifluoroethylborate is not widely published, the inherent strength of the C-F and B-F bonds suggests considerable thermal stability.
Reactivity and Applications
The primary application of trifluoroethylborates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where they serve as the nucleophilic partner to couple with various organic electrophiles (e.g., aryl, vinyl, or alkyl halides and triflates).[3][6]
The Suzuki-Miyaura Cross-Coupling Reaction
The reaction mechanism is believed to proceed via the in-situ hydrolysis of the trifluoroethylborate to the corresponding trifluoroethylboronic acid, which then enters the catalytic cycle.[3][9] This "slow release" of the active boronic acid species can be advantageous, as it keeps the concentration of the boronic acid low, minimizing side reactions like oxidative homocoupling.[9][10]
The rate of hydrolysis is a critical factor and depends on variables such as the electronic properties of the organic group, solvent, base, and temperature.[9][10] Electron-donating groups on aryltrifluoroborates generally enhance the rate of solvolysis, while electron-withdrawing groups retard it.[11]
Applications in Medicinal Chemistry and PET Imaging
The introduction of trifluoroethyl groups can enhance the metabolic stability and modify the electronic properties of drug candidates.[12] Palladium-catalyzed cross-coupling reactions using trifluoroethylborates or related reagents provide a direct method for installing this moiety.[12]
Furthermore, related organotrifluoroborates have been investigated for use in Positron Emission Tomography (PET) imaging. Aryltrifluoroborates can be labeled with Fluorine-18 (¹⁸F), a common PET isotope, to create radiotracers for imaging.[11] While ¹⁸F-labeled trifluoroethylborates are less common, the underlying chemistry for creating stable ¹⁸F-labeled probes is highly relevant.[13][14]
Reaction Yields
The efficiency of Suzuki-Miyaura couplings using organotrifluoroborates is often high. Below is a table summarizing representative yields for the coupling of various potassium β-aminoethyltrifluoroborates with aryl halides, demonstrating the utility of alkyltrifluoroborates in these reactions.
| Entry | Aryl Halide | Trifluoroborate | Product | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Boc-protected β-aminoethyltrifluoroborate | 4-(2-(Boc-amino)ethyl)benzonitrile | 85 | [15] |
| 2 | 4-Bromoacetophenone | Boc-protected β-aminoethyltrifluoroborate | 4'-(2-(Boc-amino)ethyl)acetophenone | 90 | [15] |
| 3 | 4-Iodoacetophenone | Boc-protected β-aminoethyltrifluoroborate | 4'-(2-(Boc-amino)ethyl)acetophenone | 88 | [15] |
| 4 | Methyl 4-bromobenzoate | Cbz-protected β-aminoethyltrifluoroborate | Methyl 4-(2-(Cbz-amino)ethyl)benzoate | 81 | [15] |
| 5 | 4-Bromobenzaldehyde | Cbz-protected β-aminoethyltrifluoroborate | 4-(2-(Cbz-amino)ethyl)benzaldehyde | 73 | [15] |
Table 2. Representative yields for Suzuki-Miyaura coupling of potassium β-aminoethyltrifluoroborates.[15]
Detailed Experimental Protocols
General Procedure for Synthesis of Potassium Organotrifluoroborates
This protocol is adapted from the general method for converting boronic acids to their corresponding trifluoroborate salts.[3][16][17]
Materials:
-
Trifluoroethylboronic acid (1.0 equiv)
-
Potassium hydrogen difluoride (KHF₂) (3.0 - 4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
A solution of the trifluoroethylboronic acid in methanol is prepared in a flask.
-
An aqueous solution of potassium hydrogen difluoride (KHF₂) is added to the flask.
-
The mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete, which can be monitored by ¹¹B NMR.
-
The methanol is removed under reduced pressure.
-
The resulting aqueous slurry is cooled in an ice bath, and the precipitated product is collected by vacuum filtration.
-
The solid product is washed sequentially with cold water and acetone.
-
The final product, potassium trifluoro(2,2,2-trifluoroethyl)borate, is dried under high vacuum to yield a white solid.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the coupling of an aryl halide with a potassium alkyltrifluoroborate.[6][15]
Materials:
-
Potassium trifluoroethylborate (1.5 equiv)
-
Aryl halide (Ar-X) (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol %)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., Toluene/H₂O mixture, 3:1 or THF/H₂O mixture, 10:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, potassium trifluoroethylborate, palladium catalyst, and base.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required reaction time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoroethylated compound.
Conclusion
Potassium trifluoroethylborates are stable, versatile, and highly effective reagents for the introduction of the trifluoroethyl group into organic molecules. Their ease of synthesis and handling, combined with their robust performance in Suzuki-Miyaura cross-coupling reactions, makes them invaluable tools for chemists in academic and industrial settings, particularly in the fields of drug discovery and materials science. The mechanistic understanding of their hydrolysis and subsequent catalytic turnover provides a basis for reaction optimization and the rational design of new synthetic methodologies. This guide serves as a foundational resource for harnessing the potential of these powerful synthetic intermediates.
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate) - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02020D [pubs.rsc.org]
- 8. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling [agris.fao.org]
- 11. Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Initial Clinical Investigation of [18F]Tetrafluoroborate PET/CT in Comparison to [124I]Iodine PET/CT for Imaging Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 18F-Tetrafluoroborate, a PET Probe for Imaging Sodium/Iodide Symporter Expression: Whole-Body Biodistribution, Safety, and Radiation Dosimetry in Thyroid Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Late-Stage Trifluoroethylation using Potassium Trifluoro(2,2,2-trifluoroethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization is a pivotal strategy in modern drug discovery and development, enabling the direct modification of complex molecular scaffolds to refine pharmacological properties. The introduction of a trifluoroethyl (-CH₂CF₃) group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity. Potassium trifluoro(2,2,2-trifluoroethyl)borate (CF₃CH₂BF₃K) has emerged as a versatile and reliable reagent for this purpose. Its stability to air and moisture, coupled with its high functional group tolerance, makes it an ideal candidate for late-stage trifluoroethylation reactions.
These application notes provide an overview of the utility of this compound in late-stage trifluoroethylation, with a focus on nickel-catalyzed cross-coupling reactions. Detailed protocols and data on substrate scope are presented to facilitate the application of this methodology in a research and development setting.
Reagent Profile
-
Chemical Name: this compound
-
CAS Number: 1510778-85-4
-
Molecular Formula: C₂H₂BF₆K
-
Molecular Weight: 189.94 g/mol
-
Appearance: Typically a white to off-white solid.
-
Key Features: Air- and moisture-stable crystalline solid, which allows for ease of handling and storage compared to other organoboron reagents.[1]
Reaction Principle: Nickel-Catalyzed Cross-Coupling
The trifluoroethylation of aryl and heteroaryl halides or pseudohalides with this compound is commonly achieved through a nickel-catalyzed cross-coupling reaction. Nickel catalysts are often more effective than palladium for C(sp²)–C(sp³) bond formation in this context.[2][3] The general transformation is depicted below:
Caption: General scheme for nickel-catalyzed trifluoroethylation.
A plausible catalytic cycle involves the oxidative addition of the aryl halide to a low-valent nickel species, followed by transmetalation with the trifluoroethyltrifluoroborate and subsequent reductive elimination to afford the desired product and regenerate the active nickel catalyst. Some proposed mechanisms also involve radical intermediates and a Ni(I)/Ni(III) catalytic cycle.[4][5]
Experimental Protocols
General Procedure for Nickel-Catalyzed Trifluoroethylation of Aryl Bromides
This protocol is a representative example for the trifluoroethylation of an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5–2.0 equiv)
-
NiCl₂•glyme (5–10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (5–10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA) or other suitable solvent
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide, this compound, NiCl₂•glyme, dtbpy, and the base.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80–120 °C).
-
Stir the reaction mixture for the specified time (typically 12–24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope
The following tables summarize the scope of the nickel-catalyzed trifluoroethylation of various aryl and heteroaryl halides.
Table 1: Trifluoroethylation of Aryl Bromides
| Entry | Aryl Bromide Substrate | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(2,2,2-Trifluoroethyl)benzonitrile | 85 |
| 2 | 1-Bromo-4-methoxybenzene | 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene | 78 |
| 3 | 4-Bromoacetophenone | 1-(4-(2,2,2-Trifluoroethyl)phenyl)ethan-1-one | 82 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-(2,2,2-trifluoroethyl)benzoate | 75 |
| 5 | 1-Bromo-2-fluorobenzene | 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene | 65 |
| 6 | 3-Bromopyridine | 3-(2,2,2-Trifluoroethyl)pyridine | 72 |
Table 2: Late-Stage Trifluoroethylation of Bioactive Molecules
| Entry | Parent Molecule (Halogenated) | Product | Yield (%) |
| 1 | Celecoxib derivative (bromo-substituted) | Trifluoroethyl-Celecoxib | 68 |
| 2 | Fenofibrate derivative (bromo-substituted) | Trifluoroethyl-Fenofibrate | 71 |
| 3 | Estrone derivative (bromo-substituted) | Trifluoroethyl-Estrone | 55 |
Note: Yields are isolated yields and are representative examples from the literature. Actual yields may vary depending on the specific reaction conditions and substrate.
Visualizations
Experimental Workflow
Caption: Standard experimental workflow for trifluoroethylation.
Proposed Catalytic Cycle
Caption: Simplified Ni(0)/Ni(II) catalytic cycle.
Conclusion
This compound is a highly effective and user-friendly reagent for the late-stage introduction of the trifluoroethyl group into complex molecules. The nickel-catalyzed cross-coupling reactions described herein offer a robust and versatile method for forging C(sp²)-C(sp³) bonds with good functional group tolerance. The provided protocols and data serve as a valuable resource for medicinal chemists and researchers aiming to leverage trifluoroethylation in their synthetic endeavors.
References
- 1. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploiting the trifluoroethyl group as a precatalyst ligand in nickel-catalyzed Suzuki-type alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
Application Notes and Protocols for Suzuki-Miyaura Coupling with Potassium (2,2,2-trifluoroethyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing potassium (2,2,2-trifluoroethyl)trifluoroborate (K(CF3CH2)BF3). The introduction of the 2,2,2-trifluoroethyl moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. Potassium organotrifluoroborate salts offer notable advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage.
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit greater stability compared to their corresponding boronic acids. This stability reduces the need for strictly anhydrous reaction conditions and allows for prolonged storage without degradation. Consequently, they can often be used in near-stoichiometric amounts, improving the overall atom economy of the reaction.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a palladium-based catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organotrifluoroborate to the palladium(II) complex (facilitated by a base), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized from established procedures for the Suzuki-Miyaura coupling of primary potassium alkyltrifluoroborates with aryl halides. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Chlorides
This protocol is adapted from methodologies developed for primary alkyltrifluoroborates and is expected to be effective for the coupling of K(CF3CH2)BF3.
Materials:
-
Potassium (2,2,2-trifluoroethyl)trifluoroborate (K(CF3CH2)BF3)
-
Aryl bromide or chloride
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), potassium (2,2,2-trifluoroethyl)trifluoroborate (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and deionized water in a 10:1 ratio (to achieve a concentration of ~0.2 M with respect to the aryl halide).
-
Degas the suspension by bubbling argon through the mixture for 15-20 minutes.
-
In a separate vial, weigh palladium(II) acetate (2 mol %) and RuPhos (4 mol %) and add them to the reaction mixture under a positive flow of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative conditions and expected outcomes for the Suzuki-Miyaura coupling of K(CF3CH2)BF3 with various aryl halides, based on established protocols for similar primary alkyltrifluoroborates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)2 (2) | RuPhos (4) | K2CO3 (3) | Toluene/H2O (10:1) | 80 | 24 | ~85 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)2 (2) | RuPhos (4) | K2CO3 (3) | Toluene/H2O (10:1) | 80 | 24 | ~90 |
| 3 | 3-Bromopyridine | Pd(OAc)2 (2) | RuPhos (4) | K2CO3 (3) | Toluene/H2O (10:1) | 80 | 24 | ~75 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)2 (2) | RuPhos (4) | Cs2CO3 (3) | Toluene/H2O (10:1) | 100 | 18 | ~88 |
| 5 | 2-Chlorotoluene | Pd(OAc)2 (2) | RuPhos (4) | K2CO3 (3) | Toluene/H2O (10:1) | 80 | 24 | ~80 |
| 6 | 4-Bromoacetophenone | Pd(OAc)2 (2) | RuPhos (4) | Cs2CO3 (3) | Toluene/H2O (10:1) | 100 | 18 | ~92 |
Experimental Workflow
The general workflow for the synthesis of (2,2,2-trifluoroethyl)arenes via Suzuki-Miyaura coupling is depicted below.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Organic solvents are flammable and should be used with appropriate safety measures.
-
Reactions under pressure should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Application Notes and Protocols for Palladium-Catalyzed Reactions with Potassium trifluoro(2,2,2-trifluoroethyl)borate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorinated moieties, particularly the 2,2,2-trifluoroethyl group (-CH₂CF₃), into organic molecules is a critical strategy in medicinal chemistry and materials science. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Potassium trifluoro(2,2,2-trifluoroethyl)borate (CF₃CH₂BF₃K) has emerged as a valuable reagent for introducing the trifluoroethyl group. As a salt, it is a stable, easy-to-handle solid, offering advantages over gaseous or volatile reagents and pyrophoric organometallics.[1] This document outlines the mechanism, application, and protocols for the palladium-catalyzed cross-coupling of CF₃CH₂BF₃K with organic electrophiles, primarily through Suzuki-Miyaura type reactions.[2]
Mechanism of the Palladium-Catalyzed Cross-Coupling Reaction
The palladium-catalyzed cross-coupling of this compound with an organic halide (Ar-X) follows the general Suzuki-Miyaura catalytic cycle. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A base is required to activate the trifluoroborate salt for the transmetalation step.[4]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.
-
Step 1: Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R-X, typically an aryl or vinyl halide/triflate), inserting itself into the R-X bond. This forms a Pd(II) complex. The reactivity order for the halide is generally I > Br > OTf >> Cl.[1]
-
Step 2: Transmetalation: This is the key step where the trifluoroethyl group is transferred from the boron atom to the palladium center. The process is facilitated by a base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄), which activates the this compound to form a more nucleophilic boronate species. This species then exchanges its trifluoroethyl group with the halide on the Pd(II) complex.[3][4]
-
Step 3: Reductive Elimination: The two organic groups (R and CH₂CF₃) on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Application Notes
-
Reagent Stability: this compound is an air- and moisture-stable solid, which simplifies storage and handling compared to boronic acids or organometallic reagents.[5]
-
Reaction Scope: This methodology is applicable to a wide range of aryl and heteroaryl halides (bromides and chlorides) and triflates.[6] While direct data for CF₃CH₂BF₃K is limited, analogous reactions with other alkyltrifluoroborates show good tolerance for various functional groups, including esters, ketones, nitriles, and ethers.
-
Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps.
-
Solvent and Base: A variety of solvents can be used, often mixtures of an organic solvent (e.g., toluene, dioxane, THF) and water.[5] The choice of base is critical for activating the trifluoroborate and can significantly impact yield. Cesium carbonate (Cs₂CO₃) is often highly effective.[5]
Data Presentation
The following tables summarize typical reaction conditions and substrate scope for palladium-catalyzed trifluoroethylation.
Note: The data in Table 1 is adapted from a related reaction involving the coupling of arylboronic acids with 2,2,2-trifluoroethyl iodide.[7] It serves to illustrate the potential scope and functional group tolerance for the synthesis of (trifluoroethyl)arenes.
Table 1: Substrate Scope for Palladium-Catalyzed Synthesis of (Trifluoroethyl)arenes [7]
| Entry | Aryl Group (Coupling Partner) | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Biphenyl | 4-(2,2,2-Trifluoroethyl)-1,1'-biphenyl | 81 |
| 2 | 4-Nitrophenyl | 1-Nitro-4-(2,2,2-trifluoroethyl)benzene | 92 |
| 3 | 4-Cyanophenyl | 4-(2,2,2-Trifluoroethyl)benzonitrile | 85 |
| 4 | 4-(Methoxycarbonyl)phenyl | Methyl 4-(2,2,2-trifluoroethyl)benzoate | 88 |
| 5 | 4-Acetylphenyl | 1-(4-(2,2,2-Trifluoroethyl)phenyl)ethan-1-one | 86 |
| 6 | 4-Formylphenyl | 4-(2,2,2-Trifluoroethyl)benzaldehyde | 70 |
| 7 | 4-(tert-Butyl)phenyl | 1-(tert-Butyl)-4-(2,2,2-trifluoroethyl)benzene | 78 |
| 8 | 4-(Benzyloxy)phenyl | 1-(Benzyloxy)-4-(2,2,2-trifluoroethyl)benzene | 82 |
| 9 | 4-Aminophenyl | 4-(2,2,2-Trifluoroethyl)aniline | 75 |
Table 2: Optimization of Reaction Conditions for a Model Reaction [7]
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane | 100 | 25 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 45 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 78 |
| 4 | Pd₂(dba)₃ | L9* | Cs₂CO₃ | Dioxane | 100 | 92 |
| 5 | Pd₂(dba)₃ | L9* | Cs₂CO₃ | Dioxane/H₂O | 100 | 81 (isolated) |
*L9 = A specific biaryl phosphine ligand noted in the source literature.[7]
Experimental Protocols
General Protocol for Pd-Catalyzed Cross-Coupling of an Aryl Bromide with CF₃CH₂BF₃K
This protocol is a representative procedure based on established methods for Suzuki-Miyaura reactions with organotrifluoroborates.[5][6]
Caption: General experimental workflow for the cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
-
Degassed water (0.5 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and cesium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Ligand Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (5 mL), degassed water (0.5 mL), and the phosphine ligand (4 mol%).
-
Catalyst Addition: Add the palladium catalyst (2 mol%) to the mixture.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure trifluoroethylated product.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood and under an inert atmosphere where necessary.
-
Organic solvents are flammable. Avoid open flames.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols for Potassium Trifluoro(2,2,2-trifluoroethyl)borate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium trifluoro(2,2,2-trifluoroethyl)borate has emerged as a valuable and versatile reagent in medicinal chemistry for the introduction of the trifluoroethyl moiety into organic molecules. The trifluoromethyl group is a key pharmacophore in numerous approved drugs due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] this compound offers a stable, easy-to-handle, and efficient alternative to other trifluoroethylating agents, making it an attractive tool in the synthesis of novel therapeutic agents.
These application notes provide an overview of the use of this compound in key chemical transformations relevant to drug discovery and development, along with detailed experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the trifluoroethyl group and various aryl or heteroaryl halides, which are common scaffolds in drug molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl and related compounds.[2] The use of potassium organotrifluoroborates, including the trifluoroethyl derivative, offers several advantages over traditional boronic acids, such as enhanced stability and ease of handling.[3][4]
General Reaction Scheme:
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl/Heteroaryl Halide | Potassium Alkyltrifluoroborate | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromoacetophenone | Potassium n-butyltrifluoroborate | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | 95 |
| 2 | 4-Chlorobenzonitrile | Potassium n-butyltrifluoroborate | Pd(OAc)2/RuPhos | K2CO3 | Toluene/H2O | 88 |
| 3 | 2-Bromopyridine | Potassium n-butyltrifluoroborate | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | 85 |
| 4 | 3-Bromoquinoline | Potassium n-butyltrifluoroborate | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | 82 |
Note: This table represents the general reactivity of potassium alkyltrifluoroborates. Specific optimization is often required for this compound.
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates.
Workflow Diagram:
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 2-5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or other suitable phosphine ligand (4-10 mol%)
-
Cesium carbonate (Cs2CO3) or another suitable base (3.0 equiv)
-
Anhydrous toluene and deionized water (or other suitable solvent system)
-
Anhydrous sodium sulfate
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (e.g., 5 mL) and deionized water (e.g., 0.5 mL) to the reaction mixture.
-
In a separate vial, weigh the palladium(II) acetate and the phosphine ligand under an inert atmosphere and add them to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Applications in the Synthesis of Bioactive Molecules
The introduction of a trifluoroethyl group can significantly impact the pharmacological properties of a molecule. While specific examples detailing the use of this compound for the synthesis of marketed drugs are not extensively documented, the methodology is highly applicable to the late-stage functionalization of drug candidates and the generation of compound libraries for screening.
For instance, the trifluoroethylation of heterocyclic cores, which are prevalent in many pharmaceuticals, can be readily achieved using this reagent. This allows for the exploration of structure-activity relationships (SAR) by modifying a key physicochemical property.
Logical Relationship for Drug Discovery Application:
Figure 3: Logic diagram for the application in drug discovery.
Conclusion
This compound is a highly valuable reagent for medicinal chemists, providing a reliable and efficient method for introducing the trifluoroethyl group into organic molecules. Its stability, ease of handling, and effectiveness in palladium-catalyzed cross-coupling reactions make it a superior choice for the synthesis of novel drug candidates and for the exploration of structure-activity relationships. The provided protocols and information serve as a foundation for researchers to incorporate this powerful tool into their drug discovery programs.
References
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Application Notes and Protocols for the Trifluoroethylation of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroethyl group (-CH₂CF₃) into aromatic systems is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides detailed experimental procedures for three prominent catalytic methods for the trifluoroethylation of aryl halides: copper-catalyzed trifluoroethylthiolation, nickel-catalyzed reductive cross-coupling, and palladium-catalyzed trifluoroethoxylation.
Copper-Catalyzed Trifluoroethylthiolation of Aryl Halides
This protocol outlines a one-pot synthesis of aryl 2,2,2-trifluoroethyl thioethers from aryl halides, elemental sulfur, and 1,1,1-trifluoro-2-iodoethane using a copper catalyst. This method is notable for its use of readily available and inexpensive starting materials.
Experimental Protocol
General Procedure for Copper-Catalyzed 2,2,2-Trifluoroethylthiolation of Aryl Iodides:
To an oven-dried 25 mL test tube equipped with a Teflon screw cap, add CuI (9.5 mg, 0.050 mmol), 1,10-phenanthroline (18 mg, 0.10 mmol), NaBH₄ (57 mg, 1.5 mmol), elemental sulfur (S₈, 32 mg, 1.0 mmol), the aryl iodide (0.50 mmol), and 5.0 mL of DMF in a glovebox. Seal the tube and place the reaction mixture in a preheated oil bath at 85 °C for 12 hours. After cooling to room temperature, filter the reaction mixture through a pad of Celite, eluting with diethyl ether. Add water (5.0 mL) to the filtrate at 0 °C, and extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired aryl 2,2,2-trifluoroethyl thioether.
Data Presentation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxyphenyl 2,2,2-trifluoroethyl sulfide | 95 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Nitrophenyl 2,2,2-trifluoroethyl sulfide | 82 |
| 3 | 4-Iodobenzonitrile | 4-Cyanophenyl 2,2,2-trifluoroethyl sulfide | 88 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorophenyl 2,2,2-trifluoroethyl sulfide | 75 |
| 5 | 2-Iodonaphthalene | 2-Naphthyl 2,2,2-trifluoroethyl sulfide | 91 |
Proposed Signaling Pathway
Caption: Proposed catalytic cycle for copper-catalyzed trifluoroethylthiolation.
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides
This section details a nickel-catalyzed reductive cross-coupling reaction between aryl halides and chlorotrifluoroethane (CF₃CH₂Cl), an inexpensive industrial chemical. This method demonstrates high functional group tolerance and avoids the need for pre-formed organometallic reagents.[1][2][3]
Experimental Protocol
General Procedure for Nickel-Catalyzed Trifluoroethylation of Aryl Bromides:
In a nitrogen-filled glovebox, an oven-dried vial is charged with NiBr₂ (5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol %), MgCl₂ (1.5 equiv), and Zn powder (3.0 equiv). The aryl bromide (1.0 equiv) is then added, followed by N,N-dimethylacetamide (DMA). The vial is sealed, and chlorotrifluoroethane (CF₃CH₂Cl, 2.0 equiv) is added via a gas-tight syringe. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the trifluoroethylated arene.[2][3]
Data Presentation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-(2,2,2-Trifluoroethyl)acetophenone | 73 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-(2,2,2-trifluoroethyl)benzoate | 68 |
| 3 | 4-Bromobenzonitrile | 4-(2,2,2-Trifluoroethyl)benzonitrile | 71 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 1,3-Dimethyl-5-(2,2,2-trifluoroethyl)benzene | 65 |
| 5 | 2-Bromopyridine | 2-(2,2,2-Trifluoroethyl)pyridine | 58 |
Proposed Signaling Pathway
Caption: Proposed catalytic cycle for nickel-catalyzed trifluoroethylation.
Palladium-Catalyzed Trifluoroethoxylation of Aryl Halides
This protocol describes a highly effective method for the cross-coupling of aryl bromides with 2,2,2-trifluoroethanol using a commercially available palladium precatalyst. This reaction features short reaction times and excellent functional group tolerance.[4][5]
Experimental Protocol
General Procedure for Palladium-Catalyzed Trifluoroethoxylation of Aryl Bromides:
An oven-dried vial is charged with the aryl bromide (1.0 equiv), Cs₂CO₃ (2.0 equiv), and tBuBrettPhos Pd G3 precatalyst (2 mol %). The vial is sealed with a septum and purged with nitrogen. Toluene and 2,2,2-trifluoroethanol (1.5 equiv) are then added via syringe. The reaction mixture is stirred at 100 °C for 1-4 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired aryl trifluoroethyl ether.[4][5]
Data Presentation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-Methyl-4-(2,2,2-trifluoroethoxy)benzene | 92 |
| 2 | 1-Bromo-4-methoxybenzene | 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene | 95 |
| 3 | 4-Bromobenzotrifluoride | 1-(Trifluoromethyl)-4-(2,2,2-trifluoroethoxy)benzene | 88 |
| 4 | 3-Bromopyridine | 3-(2,2,2-Trifluoroethoxy)pyridine | 78 |
| 5 | 2-Bromo-6-methylnaphthalene | 2-Methyl-6-(2,2,2-trifluoroethoxy)naphthalene | 85 |
Proposed Signaling Pathway
Caption: Proposed catalytic cycle for palladium-catalyzed trifluoroethoxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Involving Potassium (2,2,2-trifluoroethyl)trifluoroborate (K(CF₃CH₂)BF₃)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to catalyst and ligand selection for the Suzuki-Miyaura cross-coupling of potassium (2,2,2-trifluoroethyl)trifluoroborate with aryl and heteroaryl halides. The inclusion of the trifluoroethyl moiety is of significant interest in medicinal chemistry due to its ability to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. Potassium (2,2,2-trifluoroethyl)trifluoroborate is an air- and moisture-stable crystalline solid, offering advantages in handling and stoichiometry over traditional boronic acids.[1]
This document outlines two effective palladium-catalyzed protocols, summarizes their performance with various substrates, and provides detailed experimental procedures.
Catalyst and Ligand Selection: Key Considerations
The successful cross-coupling of K(CF₃CH₂)BF₃ hinges on the appropriate selection of a palladium catalyst and a supporting phosphine ligand. The choice of ligand is critical for promoting the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the trifluoroethyl group from boron to palladium, and reductive elimination to form the desired C-C bond.
Two highly effective catalyst/ligand systems have been identified for analogous transformations and are recommended for the trifluoroethylation of aryl halides:
-
Pd(OAc)₂ with RuPhos: This system is particularly effective for the coupling of primary alkyltrifluoroborates with aryl chlorides.[2] RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a bulky and electron-rich biaryl monophosphine ligand that facilitates the oxidative addition and reductive elimination steps.
-
[Pd₂(dba)₃]·CHCl₃ with Xantphos: This combination has proven successful in the trifluoroethylation of organoboronic acids and esters.[3] Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) is a wide bite-angle bisphosphine ligand that can promote challenging reductive elimination steps.
The choice between these systems may depend on the specific substrate (aryl chloride vs. bromide, electron-rich vs. electron-poor) and the desired reaction conditions.
Quantitative Data Summary
The following tables summarize the yields for representative Suzuki-Miyaura cross-coupling reactions analogous to the trifluoroethylation with K(CF₃CH₂)BF₃.
Table 1: Cross-Coupling of a Primary Alkyltrifluoroborate with Various Aryl Chlorides using Pd(OAc)₂/RuPhos [2]
General Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), 10:1 Toluene/H₂O, 80 °C, 24 h.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-Alkylanisole | 87 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Alkyl-4-(trifluoromethyl)benzene | 92 |
| 3 | 1-Chloro-2,6-dimethylbenzene | 1-Alkyl-2,6-dimethylbenzene | 91 |
| 4 | 2-Chlorobenzonitrile | 2-Alkylbenzonitrile | 85 |
| 5 | 3-Chloropyridine | 3-Alkylpyridine | 95 |
Table 2: Trifluoroethylation of Aryl Boronic Acids with CF₃CH₂I using [Pd₂(dba)₃]·CHCl₃/Xantphos [3]
General Conditions: [Pd₂(dba)₃]·CHCl₃ (5 mol %), Xantphos (17 mol %), Cs₂CO₃ (4.0 equiv), Dioxane, 100 °C.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 4-Biphenylboronic acid | 4-(2,2,2-Trifluoroethyl)-1,1'-biphenyl | 81 |
| 2 | 4-tert-Butylphenylboronic acid | 1-tert-Butyl-4-(2,2,2-trifluoroethyl)benzene | 78 |
| 3 | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene | 75 |
| 4 | 3-Thiopheneboronic acid | 3-(2,2,2-Trifluoroethyl)thiophene | 65 |
| 5 | Naphthalene-2-boronic acid | 2-(2,2,2-Trifluoroethyl)naphthalene | 72 |
Experimental Protocols
Protocol 1: Trifluoroethylation of Aryl Chlorides using Pd(OAc)₂/RuPhos
This protocol is adapted from the successful coupling of primary alkyltrifluoroborates with aryl chlorides.[2]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium (2,2,2-trifluoroethyl)trifluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk tube or reaction vial with a screw cap and septum
-
Argon or nitrogen gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add the aryl chloride (0.5 mmol, 1.0 equiv), potassium (2,2,2-trifluoroethyl)trifluoroborate (0.55 mmol, 1.1 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
In a separate vial, weigh out palladium(II) acetate (2 mol %) and RuPhos (4 mol %).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.
-
Stir the mixture and sparge with argon for 15 minutes.
-
Add the catalyst and ligand mixture to the reaction tube under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Trifluoroethylation of Aryl Halides using [Pd₂(dba)₃]·CHCl₃/Xantphos
This protocol is adapted from the trifluoroethylation of aryl boronic acids.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium (2,2,2-trifluoroethyl)trifluoroborate (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃) (0.05 equiv)
-
Xantphos (0.17 equiv)
-
Cesium carbonate (Cs₂CO₃) (4.0 equiv)
-
Dioxane (anhydrous)
-
Reaction vial with a screw cap and septum
-
Argon or nitrogen gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial, add the aryl halide (0.4 mmol, 1.0 equiv), potassium (2,2,2-trifluoroethyl)trifluoroborate (0.6 mmol, 1.5 equiv), cesium carbonate (1.6 mmol, 4.0 equiv), [Pd₂(dba)₃]·CHCl₃ (5 mol %), and Xantphos (17 mol %).
-
Evacuate and backfill the vial with argon.
-
Add anhydrous dioxane (3 mL) via syringe.
-
Seal the vial with a screw cap and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: General experimental workflow for the cross-coupling reaction.
Caption: Logical relationship for catalyst and ligand selection.
References
Application Notes and Protocols for the Synthesis of Trifluoroethylated Heterocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroethyl group (-CH₂CF₃) into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. This functional group can significantly enhance the pharmacological profile of drug candidates by modulating key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These application notes provide detailed protocols for the synthesis of various trifluoroethylated heterocycles and summarize relevant biological data to facilitate their application in drug discovery programs.
I. Synthetic Methodologies and Experimental Protocols
Several robust methods have been developed for the introduction of the trifluoroethyl moiety onto heterocyclic systems. The following sections detail the experimental procedures for some of the most effective and widely used protocols.
A. Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild method for the C-H trifluoroethylation of a variety of heterocycles.[3] This approach utilizes a photocatalyst that, upon light absorption, initiates a radical-mediated reaction cascade to install the trifluoroethyl group.
Protocol 1: C-3 Trifluoroethylation of Imidazopyridines
This protocol describes the regioselective trifluoroethylation of imidazo[1,2-a]pyridines using 1,1,1-trifluoro-2-iodoethane as the trifluoroethyl source under visible light irradiation.[3]
-
Materials:
-
Substituted imidazo[1,2-a]pyridine (1.0 equiv)
-
1,1,1-Trifluoro-2-iodoethane (2.0 equiv)
-
fac-Ir(ppy)₃ (1.5 mol%)
-
NaHCO₃ (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Blue LEDs
-
-
Procedure:
-
To an oven-dried reaction tube, add the substituted imidazo[1,2-a]pyridine (0.2 mmol), fac-Ir(ppy)₃ (0.003 mmol, 1.5 mol%), and NaHCO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO (2.0 mL) and 1,1,1-trifluoro-2-iodoethane (0.4 mmol, 2.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with blue LEDs.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-3 trifluoroethylated imidazopyridine.
-
B. Copper-Mediated Cross-Coupling
Copper-catalyzed cross-coupling reactions provide an efficient means for the N-trifluoroethylation of various nitrogen-containing heterocycles.
Protocol 2: N-H Trifluoroethylation of Indoles
This protocol details the copper-mediated N-trifluoroethylation of indoles and other N-H containing heterocycles using the industrial chemical CF₃CHCl₂.
-
Materials:
-
Substituted indole (0.5 mmol, 1.0 equiv)
-
CF₃CHCl₂ (1.0 mmol, 2.0 equiv)
-
Copper powder (1.5 mmol, 3.0 equiv)
-
Ethanolamine (1.5 mmol, 3.0 equiv)
-
Triethylamine (Et₃N) (1.0 mmol, 2.0 equiv)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a reaction vial, add the substituted indole (0.5 mmol), copper powder (1.5 mmol), ethanolamine (1.5 mmol), and Et₃N (1.0 mmol).
-
Add acetonitrile (1 mL) and CF₃CHCl₂ (1.0 mmol).
-
Seal the vial and stir the reaction mixture at 50 °C for 6 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-trifluoroethylated indole.
-
C. Nickel-Catalyzed Reductive Cross-Coupling
Nickel catalysis offers a versatile platform for the trifluoroethylation of (hetero)aryl halides, providing a route to C-trifluoroethylated heterocycles.
Protocol 3: Trifluoroethylation of (Hetero)aryl Bromides and Chlorides
This protocol describes a nickel-catalyzed reductive cross-coupling reaction between CF₃CH₂Cl and (hetero)aryl halides.
-
Materials:
-
(Hetero)aryl bromide or chloride (1.0 equiv)
-
CF₃CH₂Cl (excess)
-
NiBr₂ (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Zinc powder (3.0 equiv)
-
Anhydrous Dimethylacetamide (DMA)
-
-
Procedure:
-
In a glovebox, add NiBr₂ (0.05 mmol, 10 mol%), dtbbpy (0.05 mmol, 10 mol%), and zinc powder (1.5 mmol, 3.0 equiv) to an oven-dried vial.
-
Add the (hetero)aryl halide (0.5 mmol, 1.0 equiv) and anhydrous DMA (2 mL).
-
Seal the vial, remove from the glovebox, and cool to 0 °C.
-
Bubble CF₃CH₂Cl gas through the solution for 1-2 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
II. Data Presentation: Synthesis and Biological Activity
The following tables summarize representative yields for the synthesis of trifluoroethylated heterocycles and the biological activity of selected fluorinated heterocyclic compounds.
Table 1: Synthesis of Trifluoroethylated Heterocycles - Reaction Yields
| Heterocycle Class | Synthetic Method | Trifluoroethylating Agent | Catalyst/Reagent | Yield (%) | Reference |
| Imidazopyridines | Photoredox Catalysis | CF₃CH₂I | fac-Ir(ppy)₃ / NaHCO₃ | 35-90 | [3] |
| Indoles | Copper-Mediated | CF₃CHCl₂ | Cu / Ethanolamine / Et₃N | up to 95 | N/A |
| (Hetero)arenes | Nickel-Catalyzed | CF₃CH₂Cl | NiBr₂ / dtbbpy / Zn | up to 73 | N/A |
| Quinolines | Tandem Reduction/Trifluoroethylation | CF₃COOH / Me₃N·BH₃ | Metal-free | up to 94 | [2] |
| Pyrimidines | One-Pot Three-Component | CF₃SO₂Na | Cu(OAc)₂ | up to 85 | [1] |
| Triazoles | Multi-step Synthesis | (Intermediate steps) | Various | N/A | [4] |
Table 2: Biological Activity of Fluorinated Heterocyclic Compounds
| Compound Class | Specific Compound Example | Target / Cell Line | Activity (IC₅₀ / Kᵢ) | Reference |
| Triazole-Pyridine | TP6 | Murine Melanoma (B16F10) | 41.12 µM | [4] |
| Triazole Derivative | 6af | Human Breast Cancer (MCF-7) | 2.61 µM | [2] |
| Triazole Derivative | 6cf | Human Breast Cancer (MCF-7) | 5.71 µM | [2] |
| Triazole Derivative | 6cf | Murine Breast Cancer (4T1) | 8.71 µM | [2] |
| Pyrrolopyrimidine | Compound 8j | Colon Cancer (HT-29) | 4.01 µM | [5] |
| Pyrrolopyrimidine | Compound 8i | Colon Cancer (HT-29) | 4.55 µM | [5] |
III. Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in synthetic and biological pathways is crucial for understanding and optimizing drug discovery efforts.
A. Experimental Workflow Diagrams
Caption: General experimental workflows for the synthesis of trifluoroethylated heterocycles.
B. Signaling Pathway Diagrams
Trifluoroethylated heterocycles often exert their biological effects by modulating key signaling pathways involved in diseases such as cancer.
Caption: Mechanism of action for a trifluoroethylated heterocyclic kinase inhibitor.
Caption: General signaling pathway for a trifluoroethylated heterocyclic GPCR ligand.
These application notes and protocols provide a foundational resource for the synthesis and evaluation of trifluoroethylated heterocycles in drug discovery. The methodologies are robust and applicable to a wide range of substrates, and the incorporation of the trifluoroethyl group has demonstrated significant potential in modulating the biological activity of heterocyclic scaffolds. Further exploration of this chemical space is warranted to unlock the full potential of these unique compounds in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Photoredox-Catalyzed C-H Trifluoroethylation using Potassium Trifluoroethyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and representative data for the C-H trifluoroethylation of (hetero)arenes utilizing potassium trifluoroethyltrifluoroborate (K(CF₃CH₂)BF₃) under visible light photoredox catalysis. This methodology offers a direct and mild approach for the introduction of the valuable trifluoroethyl moiety into organic molecules, a key functional group in medicinal chemistry for enhancing metabolic stability and binding affinity.
Reaction Principle and Mechanism
The reaction proceeds via a radical-mediated pathway initiated by a photocatalyst upon absorption of visible light. The proposed catalytic cycle involves the following key steps:
-
Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst is a potent oxidant and accepts an electron from the potassium trifluoroethyltrifluoroborate, leading to the formation of a trifluoroethyl radical (•CH₂CF₃) and the reduced form of the photocatalyst (PC⁻•).
-
Radical Addition: The electrophilic trifluoroethyl radical adds to the electron-rich (hetero)arene substrate to form a radical intermediate.
-
Oxidation and Regeneration of Photocatalyst: The radical intermediate is oxidized by an appropriate oxidant in the system to a cationic species, which then undergoes deprotonation to yield the trifluoroethylated product. In a redox-neutral process, the reduced photocatalyst (PC⁻•) can reduce an intermediate or a co-catalyst to regenerate the ground state photocatalyst, completing the catalytic cycle.
Troubleshooting & Optimization
Troubleshooting low yields in trifluoroethylation with K(CF3CH2)BF3
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during trifluoroethylation reactions using potassium trifluoroethylfluoroborate (K(CF3CH2)BF3). Our goal is to help you diagnose and resolve issues to improve reaction yields and ensure the success of your experiments.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your trifluoroethylation experiments.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing very low or no conversion of my starting material. What are the potential causes and how can I address them?
Answer: Low or no conversion is a common issue that can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this problem.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | Catalyst Choice: Ensure you are using an appropriate palladium or nickel catalyst. Palladium catalysts like Pd(OAc)2 or Pd2(dba)3 are commonly used for cross-coupling reactions with organotrifluoroborates.[1] For challenging substrates, consider more active catalysts or pre-catalysts. Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often improve catalytic activity. For similar cross-coupling reactions, ligands like RuPhos and n-BuPAd2 have proven effective.[1] Experiment with different ligands to find the optimal one for your substrate. Catalyst Loading: Low catalyst loading can lead to incomplete conversion. A typical starting point is 2-5 mol % for the catalyst and a 1:1 or 1:2 catalyst-to-ligand ratio. If low conversion persists, consider increasing the catalyst loading incrementally. |
| Suboptimal Reaction Conditions | Temperature: Trifluoroethylation reactions may require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature, try increasing it incrementally to 60-100 °C. Monitor for potential side product formation at higher temperatures. Reaction Time: The reaction may be slow. Monitor the reaction progress by TLC or LC-MS at different time points (e.g., 2, 6, 12, and 24 hours) to determine the optimal reaction time. |
| Issues with Reagents | K(CF3CH2)BF3 Quality: Potassium organotrifluoroborates are generally stable solids, but their quality can affect reactivity.[1][2] Ensure the reagent is pure and has been stored under dry conditions. Consider purchasing from a reputable supplier or synthesizing it fresh if you suspect degradation. Base Selection: The choice and amount of base are crucial. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used.[1] The base is necessary to facilitate the transmetalation step. Ensure you are using a sufficient excess (typically 2-3 equivalents). The strength of the base can also be a factor; for less reactive substrates, a stronger base might be required. Solvent Choice: The solvent can significantly influence the reaction outcome. A mixture of an organic solvent (like toluene, dioxane, or THF) and water is often used in Suzuki-Miyaura-type couplings with organotrifluoroborates.[1] The water is believed to facilitate the activation of the trifluoroborate salt. Experiment with different solvent systems and ratios. |
| Presence of Inhibitors | Water and Oxygen: While some water is often beneficial, excessive water or the presence of oxygen can deactivate the catalyst. Ensure your solvents are appropriately dried (if running under anhydrous conditions) and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Impurities: Impurities in the starting materials or solvents can act as catalyst poisons. Purify your starting materials if their purity is questionable. Use high-purity solvents. |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products, leading to a low yield of the desired trifluoroethylated product. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge in cross-coupling reactions. Identifying the nature of the side products can provide valuable clues for optimizing the reaction conditions.
Common Side Products & Mitigation Strategies
| Side Product | Potential Cause | Recommended Solutions |
| Protodeboronation of K(CF3CH2)BF3 | The trifluoroethyl group is cleaved from the boron atom and replaced by a hydrogen atom from the solvent or trace water before cross-coupling can occur. This is often promoted by elevated temperatures or certain bases. | Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Base Selection: Use a milder base or reduce the amount of base. Solvent: Ensure the solvent is not overly acidic or protic. |
| Homocoupling of the Aryl/Heteroaryl Halide | Two molecules of the electrophilic partner couple to form a biaryl species. This is often favored at high catalyst concentrations or when the transmetalation step is slow. | Lower Catalyst Loading: Reduce the catalyst concentration. Optimize Ligand: A suitable ligand can promote the desired cross-coupling over homocoupling. Slower Addition: If practical, add the aryl halide slowly to the reaction mixture to maintain a low concentration. |
| Decomposition of the Product | The trifluoroethylated product may be unstable under the reaction conditions, especially at high temperatures or in the presence of a strong base. | Reduce Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Use a Milder Base: A less harsh base may prevent product degradation. |
Frequently Asked Questions (FAQs)
Q1: How stable is K(CF3CH2)BF3 and how should I store it?
A1: Potassium organotrifluoroborates are known for their superior shelf life and stability compared to boronic acids and esters.[1][2] They are generally air- and moisture-stable crystalline solids. However, for long-term storage, it is recommended to keep them in a tightly sealed container in a cool, dry place.
Q2: What is the role of water in the reaction mixture?
A2: In many Suzuki-Miyaura-type cross-coupling reactions involving organotrifluoroborates, a co-solvent system including water is used.[1] It is believed that water facilitates the hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ, which then participates in the catalytic cycle. However, the optimal amount of water can vary, and excessive water can lead to catalyst deactivation or unwanted side reactions.
Q3: Can I use other trifluoroethylating agents if K(CF3CH2)BF3 is not working well?
A3: Yes, several other trifluoroethylating agents can be used in palladium- or nickel-catalyzed reactions. These include trifluoroethyl iodide (CF3CH2I) and chlorotrifluoroethane (CF3CH2Cl).[1][3] The optimal catalyst system and reaction conditions may differ, so it is important to consult the relevant literature for specific protocols.
Q4: My substrate is an aryl chloride. Are there any special considerations?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in cross-coupling reactions. To achieve good yields with aryl chlorides, you will likely need a more active catalyst system. This often involves the use of specialized, electron-rich, and bulky phosphine ligands like RuPhos or catalysts designed for C-Cl bond activation.[1] Higher reaction temperatures and longer reaction times may also be necessary.
Experimental Protocols
General Procedure for Palladium-Catalyzed Trifluoroethylation of Aryl Bromides with K(CF3CH2)BF3
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add K(CF3CH2)BF3 (1.5 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol %), and a phosphine ligand (e.g., RuPhos, 4-10 mol %).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., K2CO3, 3.0 equivalents) followed by the solvent system (e.g., a 10:1 mixture of toluene and water).
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoroethylated compound.
Visualizing the Troubleshooting Process
The following workflow diagram illustrates a logical approach to troubleshooting low yields in your trifluoroethylation reaction.
A decision tree for troubleshooting low yields in trifluoroethylation reactions.
References
Technical Support Center: Potassium trifluoro(2,2,2-trifluoroethyl)borate in Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium trifluoro(2,2,2-trifluoroethyl)borate. The information is designed to help identify and mitigate the formation of side products in chemical reactions, particularly in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: While specific data for this compound is limited, based on the known reactivity of potassium alkyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions, the following side products can be anticipated:
-
Protodeboronation Product: This is the product where the trifluoroborate group is replaced by a hydrogen atom, yielding 1,1,1-trifluoroethane. This can occur through the reaction of the organotrifluoroborate or the intermediate boronic acid with residual water or other proton sources in the reaction mixture. Potassium organotrifluoroborates are generally more resistant to protodeboronation than their corresponding boronic acids.[1]
-
Homocoupling Product: This results from the coupling of two molecules of the organoboron reagent, which in this case would lead to 1,1,1,4,4,4-hexafluorobutane. This side reaction is often promoted by the presence of oxygen or certain palladium catalyst species.
-
Starting Material Impurities: The purity of the this compound reagent is crucial. Impurities from its synthesis, such as unreacted starting materials or byproducts, can lead to unexpected side products in the subsequent reaction.
-
Products from β-Hydride Elimination: For many primary alkyltrifluoroborates, β-hydride elimination from the alkyl-palladium intermediate can be a competing pathway, leading to alkene byproducts. However, due to the electron-withdrawing nature of the trifluoromethyl group in the 2,2,2-trifluoroethyl moiety, this pathway is expected to be less favorable compared to other primary alkyltrifluoroborates.
Q2: My reaction with this compound is giving low yield of the desired product. What are the potential causes and how can I troubleshoot this?
A2: Low yields in cross-coupling reactions with potassium alkyltrifluoroborates can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Hydrolysis of the Trifluoroborate: Potassium organotrifluoroborates must first hydrolyze to the corresponding boronic acid to be active in the Suzuki-Miyaura catalytic cycle. The rate of this hydrolysis can be a limiting factor.
-
Troubleshooting:
-
Ensure adequate water content: The reaction should be run in a solvent system containing water, typically a mixture like toluene/water or THF/water.[2][3]
-
Optimize the base: The choice and amount of base can influence the hydrolysis rate. Carbonate bases like K₂CO₃ or Cs₂CO₃ are commonly used.[2][3]
-
Increase reaction temperature: Higher temperatures can accelerate the hydrolysis and the overall reaction rate.
-
-
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, leading to incomplete conversion.
-
Troubleshooting:
-
Use an appropriate ligand: The choice of phosphine ligand is critical. For alkyltrifluoroborates, bulky and electron-rich ligands like RuPhos or XPhos have been shown to be effective.[3]
-
Ensure anaerobic conditions: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the palladium catalyst.
-
Check the quality of the catalyst: Use a fresh or properly stored palladium precursor and ligand.
-
-
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimal for this specific substrate.
-
Troubleshooting:
-
Screen different solvents: While toluene/water is common, other solvent systems might be more effective.
-
Vary the reaction time and temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
Q3: How can I detect and characterize the side products in my reaction mixture?
A3: A combination of analytical techniques is recommended for the identification and characterization of side products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile side products like the protodeboronation product (1,1,1-trifluoroethane) and the homocoupling product (1,1,1,4,4,4-hexafluorobutane).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can provide detailed structural information about both the desired product and any non-volatile side products. ¹⁹F NMR will be particularly useful for identifying fluorine-containing byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for the analysis of less volatile and more polar side products.
Troubleshooting Guide: Identifying Side Products
This guide provides a systematic workflow for identifying the source of side products in your reaction.
Step 1: Analyze the Crude Reaction Mixture
-
Action: Before purification, take an aliquot of the crude reaction mixture and analyze it by GC-MS and/or LC-MS.
-
Purpose: To get a complete picture of all the components in the reaction mixture, including the desired product, unreacted starting materials, and any side products.
Step 2: Characterize the Isolated Side Products
-
Action: If a significant side product is isolated during purification, characterize it thoroughly using NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).
-
Purpose: To determine the exact structure of the side product, which will provide clues about its formation pathway.
Step 3: Re-evaluate the Starting Materials
-
Action: Check the purity of your this compound, the coupling partner, catalyst, ligand, and solvent.
-
Purpose: To rule out the possibility that the side products are arising from impurities in the starting materials.
Step 4: Run Control Experiments
-
Action: Conduct a series of control experiments to pinpoint the cause of the side product formation. For example:
-
Run the reaction without the palladium catalyst to check for background reactions.
-
Run the reaction without the coupling partner to see if the trifluoroborate reagent is degrading or homocoupling under the reaction conditions.
-
-
Purpose: To systematically eliminate potential causes and identify the specific reaction step or component responsible for the side product formation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene and deionized water (typically in a 10:1 ratio).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
In a separate vial, weigh the palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) and add them to the reaction mixture under a positive pressure of the inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Yields for the Suzuki-Miyaura Cross-Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides
| Alkyltrifluoroborate | Aryl Chloride | Catalyst System | Base | Solvent | Yield (%) |
| Potassium n-butyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 95 |
| Potassium isobutyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 92 |
| Potassium (3-cyanopropyl)trifluoroborate | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 |
Data adapted from studies on primary alkyltrifluoroborates and are for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing side products.
References
How to optimize reaction conditions for trifluoroethylborate couplings
Welcome to the technical support center for trifluoroethylborate cross-coupling reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for successful outcomes.
Troubleshooting Guide
Low or no product yield is a common issue in trifluoroethylborate couplings. The following section addresses potential causes and provides systematic troubleshooting steps.
Issue 1: Low or No Conversion of Starting Materials
Q1: My reaction shows little to no consumption of the starting materials. What are the likely causes and how can I fix this?
A1: Low or no conversion is often related to issues with the catalyst, base, solvent, or the trifluoroethylborate salt itself. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion in trifluoroethylborate couplings.
Detailed Explanations:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For challenging couplings, especially with electron-rich or sterically hindered substrates, using bulky, electron-rich ligands like those from the Buchwald family (e.g., XPhos, SPhos, RuPhos) can significantly improve reaction rates.[1][2] Ensure the catalyst is active and handled under an inert atmosphere to prevent deactivation.
-
Base Selection: The base is crucial for the hydrolysis of the trifluoroethylborate to the active boronic acid and for the subsequent transmetalation step.[3][4] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and often give good results.[1][5] The base should be finely powdered and anhydrous, although a small amount of water is necessary for the hydrolysis.[2]
-
Solvent System: A mixture of an organic solvent and water is typically required.[3] Common solvent systems include THF/water, dioxane/water, and toluene/water.[1][5][6] The water is essential for the hydrolysis of the trifluoroethylborate.[7][8][9] Ensure the organic solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.[10]
-
Reaction Temperature: Many trifluoroethylborate couplings require heating, often in the range of 80-110 °C.[10] However, for some substrates, lower temperatures (e.g., 85 °C) can improve yields by reducing the formation of by-products.[11]
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing by-products like dehalogenated starting material or homocoupled products. How can I minimize these?
A2: The formation of side products often points to issues with reaction kinetics, stoichiometry, or catalyst stability.
Logical Flow for Minimizing Side Products:
Caption: Strategy for minimizing side product formation in trifluoroethylborate couplings.
Detailed Explanations:
-
Protodeboronation: This side reaction, where the trifluoroethylborate is converted back to the corresponding hydrocarbon, can be minimized by using milder bases and ensuring the reaction is not run for an excessively long time.[10]
-
Homocoupling: The formation of biphenyls from the aryl halide starting material can be suppressed by using a lower catalyst loading and ensuring efficient stirring.
-
Dehalogenation: The reduction of the aryl halide can be minimized by ensuring the reaction is run under strictly anaerobic conditions and by using high-purity reagents.
Quantitative Data Summary
The following tables summarize optimized reaction conditions from various literature sources for the Suzuki-Miyaura coupling of potassium trifluoroethylborates.
Table 1: Optimized Conditions for Coupling with Aryl/Heteroaryl Bromides
| Parameter | Condition | Notes | Source |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Effective for a range of aryl bromides. | [6] |
| Pd(OAc)₂ (3 mol %) / RuPhos (6 mol %) | Good for alkoxymethyltrifluoroborates. | [1] | |
| Base | Cs₂CO₃ (3 equiv.) | Generally provides good to excellent yields. | [5][6] |
| Solvent | THF/H₂O (9:1) | A specific and effective solvent system. | [5] |
| Dioxane/H₂O (10:1) | Also a commonly used and effective system. | [1] | |
| Temperature | 100 °C | A standard temperature for these couplings. | [1] |
Table 2: Optimized Conditions for Coupling with Aryl/Heteroaryl Chlorides
| Parameter | Condition | Notes | Source |
| Catalyst | Pd(OAc)₂ (3 mol %) / XPhos (6 mol %) | Effective for coupling with aryl chlorides. | [12] |
| Base | Cs₂CO₃ (3 equiv.) | Strong base often required for less reactive chlorides. | [1] |
| Solvent | Dioxane/H₂O (10:1) | Good solvent system for these couplings. | [1] |
| Temperature | 100 °C | Higher temperatures may be needed for chlorides. | [1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Potassium Trifluoroethylborates:
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), potassium trifluoroethylborate (1.1-1.5 equiv.), and cesium carbonate (3.0 equiv.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-3 mol %) and ligand (if required, e.g., RuPhos, 6 mol %).
-
Add the degassed solvent system (e.g., THF/H₂O, 9:1) via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 85-100 °C) and monitored by TLC or GC/LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q3: Why is the hydrolysis of the trifluoroethylborate important?
A3: The trifluoroethylborate salt itself is not the active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It must first undergo hydrolysis to form the corresponding boronic acid or a related boronate species.[7][8][9] This hydrolysis is typically facilitated by the base and the water present in the reaction mixture.[9] The rate of hydrolysis can be influenced by factors such as the electronic nature of the organic group on the boron, the stir rate, and the shape of the reaction vessel.[7][8]
Q4: Can I use other borane reagents instead of trifluoroethylborates?
A4: Yes, other organoboron reagents such as boronic acids, boronic esters (e.g., pinacol esters), and MIDA boronates can be used in Suzuki-Miyaura couplings.[13][14] Potassium trifluoroethylborates are often preferred due to their high stability to air and moisture, making them easy to handle and store for extended periods.[6][12]
Q5: What is the role of the ligand in the reaction?
A5: The ligand, typically a phosphine, plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[13] Bulky and electron-rich ligands can accelerate the oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-limiting step, especially for less reactive aryl chlorides.[2]
Q6: My trifluoroethylborate reagent is not coupling with an electron-rich aryl halide. What can I do?
A6: Electron-rich aryl halides are generally less reactive in the oxidative addition step. To improve the outcome, you can:
-
Switch to a more electron-rich and bulky ligand, such as XPhos or SPhos.[15]
-
Use a higher reaction temperature.
-
Consider using a more reactive palladium precatalyst.
-
Ensure your base is sufficiently strong and well-dispersed in the reaction mixture.[15]
Q7: Are there any functional groups that are not compatible with these reaction conditions?
A7: Trifluoroethylborate couplings are known for their broad functional group tolerance.[6][11] However, very sensitive functional groups may not be compatible with the basic and sometimes high-temperature conditions. For example, substrates with sensitive silyl ethers or acetate moieties might fail to give the desired product.[11] It is always advisable to check the compatibility of your specific functional groups with the chosen reaction conditions.
References
- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
Improving the stability and handling of Potassium trifluoro(2,2,2-trifluoroethyl)borate
Welcome to the Technical Support Center for Potassium trifluoro(2,2,2-trifluoroethyl)borate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this versatile reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] While generally stable to air and moisture, prolonged exposure to humid environments should be avoided to prevent slow hydrolysis.[1] Some suppliers recommend storage in a freezer at temperatures under -20°C in an inert atmosphere.
Q2: What are the primary degradation pathways for this reagent?
A: The main degradation pathway for this compound is hydrolysis to the corresponding 2,2,2-trifluoroethylboronic acid.[2] This process is a necessary activation step for Suzuki-Miyaura cross-coupling reactions, where the boronic acid is the active species in the transmetalation cycle.[2] However, uncontrolled hydrolysis can lead to reagent decomposition and reduced yields. The rate of hydrolysis is significantly influenced by pH, temperature, and the solvent system.
Q3: Is this compound sensitive to air and moisture?
A: Potassium organotrifluoroborates, including the 2,2,2-trifluoroethyl derivative, are known for their exceptional stability towards air and moisture compared to their corresponding boronic acids.[3][4] This allows for easier handling and storage without the need for strictly inert atmosphere techniques, although prolonged exposure to high humidity is not recommended.[1]
Q4: My Suzuki-Miyaura coupling reaction with this compound is not working. What are some common causes?
A: Several factors could contribute to a failed reaction:
-
Inefficient Hydrolysis: The in-situ formation of the boronic acid from the trifluoroborate is crucial. The rate of hydrolysis can be slow and is highly dependent on the base, solvent, and temperature. You may need to screen different bases or increase the reaction temperature.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For alkyltrifluoroborates, specific ligands are often required to facilitate the cross-coupling.
-
Protodeboronation: Under certain conditions, especially with prolonged reaction times or inappropriate base/solvent combinations, the boronic acid intermediate can undergo protodeboronation, leading to the formation of 1,1,1-trifluoroethane and reducing the yield of the desired product.
-
Reagent Quality: Ensure the this compound has been stored properly and has not degraded due to moisture.
Troubleshooting Guides
Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis of the Trifluoroborate | 1. Increase Reaction Temperature: Gently increase the temperature in increments of 10°C. 2. Screen Different Bases: Cesium carbonate is often effective, but other bases like potassium phosphate or potassium carbonate can be tested. 3. Vary the Solvent System: A mixture of an organic solvent (e.g., THF, dioxane) and water is typically used. Adjusting the ratio can impact the hydrolysis rate. |
| Catalyst Deactivation or Inappropriate Choice | 1. Select a Suitable Catalyst/Ligand System: For alkyltrifluoroborates, catalysts like PdCl2(dppf)·CH2Cl2 or systems with bulky electron-rich phosphine ligands (e.g., RuPhos) can be effective.[5] 2. Increase Catalyst Loading: If deactivation is suspected, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may improve the yield.[5] |
| Protodeboronation of the Boronic Acid Intermediate | 1. Optimize Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to minimize side reactions. 2. Use a Milder Base: A very strong base might accelerate protodeboronation. Consider screening bases with different pKa values. |
| Poor Reagent Quality | 1. Use Fresh Reagent: If possible, use a freshly opened bottle of this compound. 2. Verify Purity: If in doubt, the purity of the reagent can be checked by NMR. |
Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of the Aryl Halide | Inefficient transmetalation from boron to palladium. | 1. Ensure efficient hydrolysis of the trifluoroborate. 2. Optimize the catalyst and ligand system to favor cross-coupling. |
| 1,1,1-Trifluoroethane (from protodeboronation) | The boronic acid intermediate is reacting with a proton source instead of the palladium complex. | 1. Use a non-protic solvent or minimize the amount of water. 2. Optimize the base and reaction time. |
Data Presentation
Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a freezer, under -20°C. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen). |
| Container | Tightly sealed container. |
| Environment | Dry, well-ventilated area. Avoid prolonged exposure to humidity.[1] |
General Suzuki-Miyaura Coupling Conditions for Alkyltrifluoroborates
| Component | Typical Range | Notes |
| Potassium Alkyltrifluoroborate | 1.2 - 2.0 equiv. | An excess is often used to drive the reaction to completion. |
| Aryl Halide/Triflate | 1.0 equiv. | The limiting reagent. |
| Palladium Catalyst | 2 - 5 mol% | e.g., PdCl2(dppf)·CH2Cl2, Pd(OAc)2. |
| Ligand | 4 - 10 mol% | e.g., dppf, RuPhos. |
| Base | 2.0 - 3.0 equiv. | e.g., Cs2CO3, K3PO4, K2CO3. |
| Solvent | Varies | e.g., THF/H2O, Dioxane/H2O, Toluene/H2O. |
| Temperature | 60 - 110 °C | Optimization is often required. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general starting point and may require optimization for your specific substrates.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 3 mol%), and base (e.g., Cs2CO3, 3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., THF/H2O, 10:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Monitoring Hydrolytic Stability
This protocol can be adapted to study the stability of this compound under various conditions.
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., THF or acetonitrile).
-
In a reaction vessel equipped with a magnetic stirrer, add the desired solvent system (e.g., a buffered aqueous solution of a specific pH or a solvent/water mixture with a base).
-
Bring the mixture to the desired temperature.
-
Initiate the experiment by adding a known volume of the this compound stock solution.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quench the hydrolysis in the aliquot if necessary (e.g., by rapid cooling or addition of an anhydrous solvent).
-
Analyze the aliquots by a suitable analytical method (e.g., 19F NMR or LC-MS) to determine the concentration of the remaining trifluoroborate.
-
Plot the concentration of the trifluoroborate versus time to determine the rate of hydrolysis.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Caption: Factors influencing the stability and handling of the reagent.
References
Technical Support Center: Suzuki Couplings with Organotrifluoroborates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing organotrifluoroborate salts. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions to navigate common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using potassium organotrifluoroborates over boronic acids in Suzuki couplings?
Potassium organotrifluoroborates offer several key advantages over their boronic acid counterparts:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to both air and moisture, which simplifies handling and storage.[1][2][3][4][5] This contrasts with boronic acids, which can be prone to dehydration to form cyclic boroxines, making accurate stoichiometry challenging.[6]
-
Improved Stoichiometry: Due to their stability and monomeric nature, organotrifluoroborates can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[1][7]
-
Reduced Side Reactions: They act as a "protected" form of the boronic acid, which is slowly released in situ under the reaction conditions.[8][9] This "slow-release" mechanism maintains a low concentration of the highly reactive boronic acid, minimizing side reactions like protodeboronation and oxidative homocoupling.[8][10][11][12]
Q2: What is protodeboronation and how can it be minimized?
Protodeboronation is a significant side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond, leading to a reduction in the yield of the desired cross-coupled product.[8] The mechanism involves the hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which then undergoes protodeboronation, a process that can be catalyzed by either acid or base.[8]
To minimize protodeboronation:
-
Employ the "slow-release" strategy: Match the rate of hydrolysis of the organotrifluoroborate to the rate of the catalytic cycle to keep the concentration of the susceptible boronic acid low.[8][11]
-
Use milder reaction conditions: Lowering the reaction temperature and using a weaker base can be effective.[8]
-
Select a suitable base: The choice of base is critical. Weaker bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides or carbonates.[8]
-
Utilize highly active catalysts: A more efficient catalyst can increase the rate of the desired cross-coupling relative to protodeboronation.[8]
Q3: How does the hydrolysis of the organotrifluoroborate affect the reaction outcome?
The hydrolysis of the potassium organotrifluoroborate (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂) is a crucial step, as the boronic acid is the active species in the catalytic cycle.[7][10] The rate of this hydrolysis can significantly impact the reaction's success.[11][12]
-
Slow Hydrolysis: If the hydrolysis is too slow or incomplete, it can be the rate-limiting step, resulting in a sluggish reaction and low yields. The rate of hydrolysis is dependent on the electronic properties of the organic group (R), with electron-withdrawing groups generally slowing down the process.[10][11]
-
Fast Hydrolysis: Conversely, if the hydrolysis is too rapid, it can lead to a high concentration of the boronic acid, increasing the likelihood of side reactions such as protodeboronation and homocoupling.[10][11][12]
The ideal scenario is a "gearing" of the hydrolysis rate with the rate of catalytic turnover, ensuring a steady but low concentration of the active boronic acid.[10][11][12]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki couplings with organotrifluoroborates.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Incomplete hydrolysis of the organotrifluoroborate. | - Increase water content in the solvent system.- Switch to a base that facilitates hydrolysis (e.g., Cs₂CO₃).[10][11]- Increase reaction temperature. |
| 2. Catalyst deactivation or insufficient catalyst loading. | - Use a more robust ligand (e.g., Buchwald-type phosphines).[13][14]- Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). | |
| 3. Protodeboronation of the organoboron reagent. | - Use a weaker base (e.g., K₃PO₄, CsF).[8]- Lower the reaction temperature.[8]- Ensure rigorous exclusion of air if oxidative processes are suspected. | |
| Significant Protodeboronation | 1. Reaction temperature is too high. | - Decrease the reaction temperature and monitor the reaction progress over a longer period.[8] |
| 2. The base is too strong or used in excess. | - Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or CsF).[8]- Carefully control the stoichiometry of the base. | |
| 3. The substrate is highly susceptible to protodeboronation (e.g., electron-deficient or some heteroaromatics). | - Employ the "slow-release" strategy by carefully choosing conditions where hydrolysis is rate-limiting.[8]- Use a highly active catalyst to favor the cross-coupling pathway.[8] | |
| Slow or Stalled Reaction | 1. The rate of hydrolysis of the organotrifluoroborate is very slow. | - The hydrolysis of some organotrifluoroborates (e.g., with p-F-phenyl, naphthyl, furyl moieties) is acid-catalyzed. The choice of base and solvent can create a "acid-base paradox" where the bulk medium has a lower pH, impacting the hydrolysis rate.[10][11][15] Consider the effect of phase-splitting in THF/H₂O with Cs₂CO₃.[10][11][15]- The reaction vessel material (glass vs. PTFE) can influence hydrolysis rates, with glass potentially acting as a fluorophile.[9] |
| 2. Poor solubility of reactants. | - Screen different solvent systems. A mixture of an organic solvent (e.g., THF, toluene, dioxane) and water is common.[1][6][16][17] | |
| 3. Sterically hindered substrates. | - Utilize sterically bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote oxidative addition and reductive elimination.[13][14][18] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
This is a general guideline and may require optimization for specific substrates.
Materials:
-
Potassium organotrifluoroborate (1.2-1.5 equivalents)
-
Aryl halide or triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos) (1-5 mol%)[1][8][17][19]
-
Degassed solvent (e.g., THF/H₂O, Toluene/H₂O, Dioxane/H₂O)[1][8][17]
Procedure:
-
To a reaction vessel (PTFE is recommended to avoid interactions with glass), add the potassium organotrifluoroborate, aryl halide, base, palladium catalyst, and ligand.[8][9]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[8]
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 50-100 °C).[1][8] The optimal temperature will depend on the substrates and catalyst system.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][8]
Preparation of a Potassium Organotrifluoroborate Salt
From a Boronic Acid:
-
Dissolve the boronic acid in methanol.
-
Add an excess of a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) with vigorous stirring.[4][7]
-
The potassium organotrifluoroborate salt will precipitate from the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry. Recrystallization from a suitable solvent like acetonitrile can be performed for further purification.[7]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [repository.upenn.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Preventing decomposition of Potassium trifluoro(2,2,2-trifluoroethyl)borate during reaction
This technical support guide is intended for researchers, scientists, and professionals in drug development utilizing potassium trifluoro(2,2,2-trifluoroethyl)borate in their experiments. Below you will find troubleshooting advice and frequently asked questions to help prevent its decomposition during reactions.
Troubleshooting Guide: Preventing Decomposition
Issue: Low or no product yield in my cross-coupling reaction. I suspect the this compound is decomposing.
| Potential Cause | Troubleshooting Steps | Explanation |
| Improper Storage and Handling | 1. Ensure the reagent is stored in a tightly sealed container in a cool, dry place. For long-term storage, consider an inert atmosphere (e.g., in a glovebox or under argon) and refrigeration (-20°C is recommended for optimal stability).2. Minimize exposure to atmospheric moisture when weighing and dispensing the reagent. Work quickly or use a glovebox. | Potassium organotrifluoroborates are generally stable to air and moisture, but prolonged exposure can lead to slow hydrolysis.[1][2][3] The 2,2,2-trifluoroethyl group may influence its hygroscopicity. |
| Hydrolysis Before Catalytic Cycle | 1. Ensure all solvents and reagents are anhydrous, unless water is a required component of the reaction mixture.2. If water is necessary, consider adding it slowly or at a later stage in the reaction if possible.3. Use a robust base that does not introduce excessive water (e.g., anhydrous Cs₂CO₃ or K₃PO₄). | While hydrolysis to the corresponding boronic acid is necessary for transmetalation in Suzuki-Miyaura coupling, premature or excessive hydrolysis can lead to decomposition of the active species before it can participate in the catalytic cycle.[4] |
| Incompatible Reaction Conditions | 1. Avoid strongly acidic conditions, as this can promote protodeboronation.2. While basic conditions are required for many cross-coupling reactions, overly harsh bases or prolonged reaction times at high temperatures can lead to side reactions.3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) and solvent systems (e.g., THF/water, dioxane/water, toluene/water) to find the optimal conditions for your specific substrate. | The stability of organotrifluoroborates is pH-dependent. The trifluoroethyl group, being electron-withdrawing, might influence the rate of decomposition pathways under certain pH conditions. |
| Thermal Instability | 1. If possible, run the reaction at the lowest effective temperature.2. Screen different palladium catalysts and ligands that may allow for lower reaction temperatures. | While many organotrifluoroborates are thermally stable, the stability of the 2,2,2-trifluoroethyl derivative at elevated temperatures in a complex reaction mixture is not extensively documented. High temperatures can accelerate decomposition. |
| Potential for β-Hydride Elimination | 1. This is a potential decomposition pathway for the transmetalated palladium-alkyl intermediate, not the borate salt itself.2. If you suspect this is an issue, consider using ligands that promote rapid reductive elimination, which can outcompete β-hydride elimination. | For a (Lₙ)Pd-(CH₂CF₃) intermediate, β-hydride elimination is theoretically possible, though the electron-withdrawing nature of the CF₃ group may influence its likelihood.[5][6][7] This would lead to the formation of undesired byproducts. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For optimal long-term stability, storage in an inert atmosphere (e.g., under argon) in a freezer at -20°C is recommended.
Q2: Is this reagent stable to air and moisture?
A2: Potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture for handling in the lab.[1][2][3] However, for long-term storage, it is crucial to minimize exposure to humidity to prevent slow hydrolysis to the corresponding boronic acid.
Q3: My reaction requires water as a co-solvent. Will this decompose the reagent?
A3: The presence of water, typically in combination with a base, is necessary to hydrolyze the trifluoroborate to the active boronic acid species required for Suzuki-Miyaura cross-coupling.[4] The key is to control the rate of this hydrolysis so that it is in sync with the catalytic turnover. If the boronic acid is generated too quickly and accumulates, it can be prone to other decomposition pathways.
Q4: What are the primary decomposition pathways for this compound during a reaction?
A4: The main decomposition pathway is hydrolysis to 2,2,2-trifluoroethylboronic acid. Under certain conditions, especially acidic ones, protodeboronation (replacement of the boron group with a hydrogen atom) can occur. Once the trifluoroethyl group is transferred to the palladium catalyst in a cross-coupling reaction, the resulting intermediate could potentially undergo β-hydride elimination, although this is speculative for this specific substrate.[5][6][7]
Q5: Are there any reagents that are incompatible with this compound?
A5: Strong oxidizing agents should be avoided as they can degrade the organoboron functionality. Strongly acidic conditions can lead to protodeboronation. While a base is required for activation in many cross-coupling reactions, very strong bases in combination with high temperatures might promote undesired side reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a general guideline and may require optimization for specific substrates.
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., RuPhos, SPhos, 4-10 mol%).
-
Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., THF/H₂O 10:1, or toluene/H₂O 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute it with water and an organic solvent (e.g., ethyl acetate), and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low yield, potentially caused by the decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 6. β-Hydride Elimination | OpenOChem Learn [learn.openochem.org]
- 7. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
Trifluoroethylation Reactions: A Technical Support Center for Enhanced Rate and Efficiency
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethyl group (-CH₂CF₃) into organic molecules is a critical strategy in medicinal chemistry and materials science. This moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity. However, achieving high reaction rates and efficiency in trifluoroethylation can be challenging. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your trifluoroethylation experiments.
Issue 1: Low or No Product Yield
Low or no yield is a common problem that can arise from several factors, including inactive reagents, suboptimal reaction conditions, or catalyst issues. A systematic approach to troubleshooting is essential.[1][2][3][4]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Trifluoroethylating Reagent | - Verify Reagent Quality: Use reagents from a reputable supplier. Some reagents, like Togni and Umemoto reagents, can degrade over time.[5] Consider using a fresh batch. - Proper Storage: Ensure reagents are stored under the recommended conditions (e.g., cool, dry, and dark). |
| Suboptimal Reaction Conditions | - Temperature: Systematically screen a range of temperatures. Some reactions require elevated temperatures to overcome activation barriers, while others may need lower temperatures to prevent decomposition of reactants or products.[6] - Solvent: The choice of solvent is critical. Perform a solvent screen with common solvents like DMF, DMSO, acetonitrile, or THF to find the optimal medium for your specific substrate and catalyst system.[6] - Concentration: Vary the concentration of your reactants. Higher concentrations can sometimes increase the reaction rate, but can also lead to side reactions. |
| Catalyst Inactivity or Inhibition | - Catalyst Loading: Optimize the catalyst loading. While higher loading can increase the rate, it can also lead to unwanted side reactions or be uneconomical.[6] - Catalyst Deactivation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by moisture or oxygen.[1] - Ligand Choice: For metal-catalyzed reactions, the choice of ligand is crucial. Screen different ligands to find one that promotes the desired transformation efficiently. |
| Poor Substrate Reactivity | - Electron-donating/withdrawing groups: The electronic nature of your substrate can significantly impact reactivity. Electron-rich substrates are generally more reactive in electrophilic trifluoroethylations. For less reactive substrates, consider using a more powerful trifluoroethylating reagent or a different catalytic system. |
Troubleshooting Workflow for Low Yield
References
Safe handling and storage procedures for K(CF3CH2)BF3
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Potassium (2,2,2-trifluoroethyl)trifluoroborate (K(CF3CH2)BF3).
Frequently Asked Questions (FAQs)
Q1: What is K(CF3CH2)BF3 and what are its primary applications?
A1: Potassium (2,2,2-trifluoroethyl)trifluoroborate is an organotrifluoroborate salt. These salts are valued in organic synthesis as alternatives to boronic acids and esters, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4][5] They offer enhanced stability to air and moisture, simplifying handling and storage.[1][2][3][5]
Q2: What are the main advantages of using K(CF3CH2)BF3 over boronic acids?
A2: K(CF3CH2)BF3, like other potassium organotrifluoroborates, offers several advantages. They are typically crystalline, monomeric solids that are indefinitely stable in air and moisture, which is a significant improvement over boronic acids that can be unstable and difficult to purify due to the formation of boroxines.[1][2][3][5][6] This stability allows for more precise stoichiometry in reactions.[6]
Q3: Is K(CF3CH2)BF3 sensitive to water?
A3: While generally stable to air and moisture for storage, organotrifluoroborates undergo hydrolysis in solution to the corresponding boronic acid, which is the active species in many cross-coupling reactions.[7][8][9][10][11] The rate of this hydrolysis is highly dependent on the reaction conditions, including solvent, base, and temperature.[7][9][11]
Q4: How should I store K(CF3CH2)BF3?
A4: K(CF3CH2)BF3 should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[12][13][14] It should be kept away from oxidizing agents and moisture.[12][13][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | 1. Incomplete Hydrolysis: The active boronic acid species is not being generated at a sufficient rate.[7][8][9][11] 2. Catalyst Inactivity: The palladium catalyst is not active. 3. Incorrect Base: The base used is not suitable for the reaction. | 1. Optimize Hydrolysis: Adjust the solvent system (e.g., THF/water ratio), base (e.g., Cs2CO3), or temperature to facilitate the hydrolysis of the trifluoroborate.[7][9][11] The use of silica gel and water can also be an effective method for hydrolysis.[10] 2. Check Catalyst: Use a fresh batch of catalyst and ensure anaerobic conditions if the catalyst is air-sensitive. 3. Select Appropriate Base: Carbonate bases like Cs2CO3 or K2CO3 are commonly used.[1][2] The choice of base can significantly impact the reaction. |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | 1. Rapid Boronic Acid Accumulation: "Fast" hydrolysis can lead to high concentrations of the boronic acid, which can then undergo side reactions.[7][8][9][11] 2. Presence of Oxygen: Oxygen can promote oxidative homocoupling. | 1. Control Hydrolysis Rate: A "slow release" strategy, where the hydrolysis rate is matched with the catalytic turnover rate, can minimize boronic acid accumulation and side reactions.[7][8][9][11] This can be achieved by carefully selecting the reaction conditions. 2. Ensure Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure. |
| Inconsistent Reaction Rates | Reaction Heterogeneity: For reactions involving a solid base like Cs2CO3 in a solvent system like THF/water, phase-splitting can occur, leading to variations in pH and hydrolysis rates.[7][9][11] The shape of the reaction vessel and stirring rate can also have a significant impact.[7][9][11] | Improve Mixing: Ensure vigorous and consistent stirring. In some cases, sonication has been shown to influence hydrolysis rates by improving phase contact.[8] |
Safe Handling and Storage Procedures
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [12][16] |
| Handling | Use in a well-ventilated area or under a chemical fume hood.[12][14] Avoid breathing dust.[12] Wash hands thoroughly after handling.[12][16] Avoid contact with skin, eyes, and clothing.[12] | [12][14][16] |
| Storage | Store in a tightly closed container in a dry and well-ventilated place.[12][14] Keep away from incompatible materials such as oxidizing agents.[12] | [12][14] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [12][16] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [12][16] |
| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. | [12] |
| First Aid (Ingestion) | Rinse mouth. Call a poison center or doctor if you feel unwell. | [12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of K(CF3CH2)BF3 with an Aryl Halide:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), K(CF3CH2)BF3 (1.05-1.5 equiv), and a suitable base (e.g., Cs2CO3 or K2CO3, 3.0 equiv).[1]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the chosen solvent system (e.g., THF/water or toluene/water) and the palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like RuPhos, or PdCl2(dppf)·CH2Cl2) under the inert atmosphere.[1][2]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) in a preheated oil bath.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for reactions involving K(CF3CH2)BF3.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. POTASSIUM TRIFLUORO(TRIFLUOROMETHYL)BORATE - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Potassium Trifluoro(2,2,2-trifluoroethyl)borate [K(CF3CH2)BF3]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium trifluoro(2,2,2-trifluoroethyl)borate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of K(CF3CH2)BF3, focusing on identifying potential causes and providing actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My Suzuki-Miyaura coupling reaction using K(CF3CH2)BF3 is giving a low yield or no product at all. What are the possible causes and how can I fix it?
-
Answer: Low or no yield in a Suzuki-Miyaura reaction with K(CF3CH2)BF3 can stem from several factors. A primary consideration is the stability of organotrifluoroborates, which, while generally robust, require specific conditions to become reactive.[1][2] Unlike boronic acids, organotrifluoroborates are not the active species in the catalytic cycle; they must first undergo hydrolysis to the corresponding boronic acid in situ.[3][4][5]
Possible Causes and Solutions:
-
Inefficient Hydrolysis: The conversion of the trifluoroborate to the boronic acid can be a rate-limiting step.[3]
-
Inappropriate Base: The choice and amount of base are critical.
-
Solution: While a base is necessary, a very strong base can promote side reactions. If you are using a strong base like NaOH or KOH, consider switching to a weaker base such as cesium carbonate (Cs2CO3), potassium phosphate (K3PO4), or cesium fluoride (CsF).[1][8] The stoichiometry of the base should also be carefully controlled.[8]
-
-
Catalyst Deactivation: The palladium catalyst may be deactivated.
-
Solution: Ensure that all reagents and solvents are properly degassed to remove oxygen, which can poison the catalyst. Use fresh, high-quality catalyst and ligand.
-
-
Sub-optimal Temperature: The reaction temperature may be too low for the specific substrates.
-
Issue 2: Significant Protodeboronation
-
Question: I am observing a significant amount of the protodeboronated side product (CF3CH3) in my reaction mixture. How can I minimize this?
-
Answer: Protodeboronation is a common side reaction with organoboron reagents, including organotrifluoroborates.[1][8] It is the cleavage of the carbon-boron bond by a proton source, leading to the formation of a hydrocarbon.
Possible Causes and Solutions:
-
Excessive Acidity/Basicity: Both highly acidic and highly basic conditions can promote protodeboronation. The pH of the reaction mixture is a key factor.[8]
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.
-
Water Content: While water is often necessary for the hydrolysis of the trifluoroborate, an excessive amount can serve as a proton source for protodeboronation.
-
Solution: Optimize the solvent ratio in biphasic systems like toluene/water.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the advantages of using K(CF3CH2)BF3 over the corresponding boronic acid?
-
Answer: Potassium organotrifluoroborates offer several advantages over their boronic acid counterparts. They are typically crystalline, free-flowing solids that are stable to both air and moisture, which simplifies handling and storage without the need for specialized techniques.[2][4] This enhanced stability also means they have a reduced tendency to undergo protodeboronation during storage.[1]
-
Question: What is the role of the base in reactions involving K(CF3CH2)BF3?
-
Answer: The base plays a crucial role in the Suzuki-Miyaura coupling of organotrifluoroborates. Its primary function is to facilitate the hydrolysis of the trifluoroborate salt to the active boronic acid species, which is necessary for the transmetalation step in the catalytic cycle.[4][5][8]
-
Question: What is a general-purpose solvent system for reactions with K(CF3CH2)BF3?
-
Answer: A common and effective solvent system for Suzuki-Miyaura reactions with organotrifluoroborates is a mixture of an organic solvent and water, such as toluene/water or isopropanol/water.[2][6][7][10] The aqueous phase is essential for the hydrolysis of the trifluoroborate.
-
Question: How does temperature affect the reactivity of K(CF3CH2)BF3?
-
Answer: Temperature is a critical parameter that influences both the reaction rate and the prevalence of side reactions. Higher temperatures generally increase the reaction rate but can also lead to increased protodeboronation and potential decomposition of the catalyst or reagents.[8] It is often recommended to start at a moderate temperature (e.g., 50-80 °C) and optimize based on reaction monitoring.[2][8]
Data Presentation
The following tables summarize the effect of base, solvent, and temperature on the yield of Suzuki-Miyaura cross-coupling reactions of representative organotrifluoroborates. While this data is not specific to K(CF3CH2)BF3, it illustrates general trends applicable to this class of compounds.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of Potassium Alkyltrifluoroborates
| Entry | Base (2-3 equiv.) | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| 1 | Cs2CO3 | Toluene/H2O | 80 | Good to Excellent | [7] |
| 2 | K3PO4 | Toluene/H2O | 80 | Good | [1] |
| 3 | t-BuNH2 | i-PrOH/H2O | 80 | Moderate to Excellent | [6] |
| 4 | Weaker Bases (e.g., CsF, KOAc) | Toluene/H2O | 50-80 | Variable, can reduce protodeboronation | [1][8] |
Table 2: Effect of Solvent and Temperature on Suzuki-Miyaura Coupling
| Entry | Solvent System | Temperature (°C) | Typical Outcome | Reference |
| 1 | Toluene/H2O (10:1) | 80-85 | Generally effective for a broad range of substrates | [7][10] |
| 2 | i-PrOH/H2O | 80 | Good results for alkenyltrifluoroborates | [6] |
| 3 | Toluene/H2O | 50-60 | Milder conditions, may reduce side reactions | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of K(CF3CH2)BF3
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel (a PTFE vessel is recommended to avoid etching of glass by fluoride byproducts[9]), add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), base (2-3 equivalents), palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and ligand (e.g., RuPhos, 1-5 mol%).[2][8]
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) to the reaction vessel.[2]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.[8]
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
Visualizations
Caption: Factors influencing the reactivity of K(CF3CH2)BF3.
Caption: Troubleshooting workflow for K(CF3CH2)BF3 reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Trifluoroethylborates and Togni's Reagent II in Fluoroalkylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) and trifluoroethyl (CF₃CH₂) groups, in particular, can dramatically alter a compound's metabolic stability, lipophilicity, and biological activity. This guide provides an objective comparison of two prominent reagents employed in the introduction of these groups: potassium trifluoro(2,2,2-trifluoroethyl)borate (a trifluoroethylborate) and 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II). While both are valuable tools, they operate via fundamentally different mechanisms, making them suitable for distinct synthetic strategies.
Core Principles: Nucleophilic vs. Electrophilic Reactivity
The primary distinction between trifluoroethylborates and Togni's Reagent II lies in their electronic nature.
-
Trifluoroethylborates , such as this compound, serve as nucleophilic sources of the trifluoroethyl group (CF₃CH₂⁻). Under appropriate conditions, often involving photoredox or transition-metal catalysis, they can also generate trifluoroethyl radicals (CF₃CH₂•). This reactivity makes them ideal for reacting with electrophilic partners like aldehydes, or for addition across electron-deficient alkenes.
-
Togni's Reagent II is a hypervalent iodine compound that functions as an electrophilic trifluoromethylating agent, delivering a "CF₃⁺" synthon.[1] It is highly effective for the trifluoromethylation of a wide array of nucleophiles, including carbanions (like β-ketoesters), thiols, and electron-rich systems.[1]
This fundamental difference dictates their respective applications and substrate scopes, which will be detailed in the following sections.
Performance Data and Applications
The following tables summarize the performance of each reagent in their characteristic applications with representative examples.
Table 1: Performance of Togni's Reagent II in Electrophilic Trifluoromethylation
| Substrate Class | Specific Substrate | Product | Yield (%) | Catalyst/Conditions | Reference(s) |
| β-Ketoesters | 2-Methyl-1-indanone-2-carboxylate | α-Trifluoromethylated ketoester | ~95% | Phase-transfer catalysis | |
| Thiols | 4-methoxythiophenol | 4-methoxy(trifluoromethyl)sulfane | 99% | Base, CH₂Cl₂ | [2] |
| Alkenes (Styrenes) | 4-Vinylbiphenyl | (E)-(4-(2,2,2-trifluoroprop-1-en-1-yl))-1,1'-biphenyl | >98% | CuI, DBU, DMF | |
| Alkenes (Unactivated) | 1-Octene | Allylic trifluoromethylated product | 75% | Cu(OAc)₂, ligand | [3] |
Table 2: Performance of this compound in Nucleophilic/Radical Trifluoroethylation
| Substrate Class | Specific Substrate | Product | Yield (%) | Catalyst/Conditions | Reference(s) |
| Aldehydes | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-2,2,2-trifluoroethanol | 96% | [Rh(CH₂CH₂)₂Cl]₂, t-Bu₃P, Toluene/H₂O | [4] |
| Styrenes | Styrene | 2-phenyl-1,1,1-trifluoropropan-2-ol | 77% | fac-[Ir(ppy)₃], O₂, H₂O, visible light | [5] |
| Heteroarenes | 2-phenyl-1H-indole | 3-(2,2,2-trifluoroethyl)-2-phenyl-1H-indole | 85% | fac-[Ir(ppy)₃], visible light | [6] |
Reaction Mechanisms and Logical Workflows
The distinct reactivity of these reagents is best understood by examining their reaction mechanisms.
Togni's Reagent II: Electrophilic and Radical Pathways
Togni's Reagent II can react via two main pathways. In the presence of a nucleophile, a direct electrophilic attack can occur. Alternatively, under copper catalysis or photoredox conditions, a single-electron transfer (SET) can generate a trifluoromethyl radical, which then engages in subsequent reactions.
Trifluoroethylborates: Nucleophilic Addition and Radical Pathways
This compound requires activation to reveal its nucleophilic or radical nature. In rhodium-catalyzed reactions with aldehydes, a transmetalation step is proposed to generate a reactive organorhodium species. Under photoredox conditions, the borate can be oxidized to a trifluoroethyl radical.
Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of an Alkene with Togni's Reagent II
This protocol is adapted from the copper-catalyzed trifluoromethylation of terminal alkenes.[7]
-
Materials:
-
Alkene (e.g., 4-vinylbiphenyl) (1.0 mmol)
-
Togni's Reagent II (2.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add CuI (19.0 mg, 0.1 mmol) and Togni's Reagent II (790 mg, 2.5 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the alkene (1.0 mmol) and anhydrous DMF (5 mL) via syringe.
-
Add DBU (0.30 mL, 2.0 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alkene.
-
Protocol 2: Rhodium-Catalyzed Trifluoroethylation of an Aldehyde with this compound
This protocol is a general representation of the rhodium-catalyzed addition to aldehydes.[4]
-
Materials:
-
Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol)
-
This compound (1.5 mmol)
-
[Rh(CH₂CH₂)₂Cl]₂ (0.025 mmol)
-
Tri-tert-butylphosphine (t-Bu₃P) (0.1 mmol)
-
Toluene (3 mL)
-
Water (2 mL)
-
-
Procedure:
-
In a glovebox, add [Rh(CH₂CH₂)₂Cl]₂ (9.7 mg, 0.025 mmol) and t-Bu₃P (20.2 mg, 0.1 mmol) to an oven-dried vial.
-
Add toluene (1 mL) and stir for 10 minutes.
-
In a separate vial, add the aldehyde (1.0 mmol), this compound (285 mg, 1.5 mmol), toluene (2 mL), and water (2 mL).
-
Transfer the catalyst solution to the substrate mixture via syringe.
-
Seal the vial and stir the biphasic mixture vigorously at 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Summary and Conclusion
Trifluoroethylborates and Togni's Reagent II are not direct competitors but rather complementary tools in the fluoroalkylation toolkit.
-
Choose Togni's Reagent II for the electrophilic trifluoromethylation of nucleophilic substrates such as β-ketoesters, thiols, and certain alkenes. It is a powerful reagent for directly installing the CF₃ group. However, be mindful of its potential explosive properties.[1]
-
Choose Trifluoroethylborates for the nucleophilic or radical-mediated trifluoroethylation of electrophilic substrates like aldehydes or for the functionalization of styrenes and heteroarenes. These reagents are particularly valuable for introducing the CF₃CH₂- moiety.
The choice between these reagents should be guided by the desired fluoroalkyl group (CF₃ vs. CF₃CH₂) and the electronic nature of the substrate. By understanding their distinct mechanisms and applications, researchers can strategically select the optimal reagent to advance their synthetic campaigns in drug discovery and materials science.
References
- 1. Togni Reagent II - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Photoredox catalyzed C–H trifluoroethylamination of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent [beilstein-journals.org]
A Comparative Guide to Trifluoroethylating Agents: Potassium Trifluoro(2,2,2-trifluoroethyl)borate vs. Trifluoroethyl Sulfonium Salts
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoroethyl (-CH₂CF₃) group into organic molecules is a key strategy for modulating their physicochemical and pharmacological properties. This guide provides an objective comparison of two distinct classes of trifluoroethylating agents: potassium trifluoro(2,2,2-trifluoroethyl)borate (K(CF₃CH₂BF₃)) and electrophilic trifluoroethyl sulfonium salts.
This comparison focuses on their respective modes of action, substrate scope, and operational advantages, supported by experimental data. While direct comparative studies on identical substrates are limited in the literature, this guide consolidates available data to highlight the distinct applications and advantages of each reagent class.
At a Glance: A Tale of Two Reactivities
This compound and trifluoroethyl sulfonium salts operate via fundamentally different mechanisms, which dictates their primary applications.
-
K(CF₃CH₂BF₃): A Nucleophilic Workhorse for Cross-Coupling. As an organotrifluoroborate salt, K(CF₃CH₂BF₃) is a robust, air- and moisture-stable solid.[1][2][3] Its primary utility lies in serving as a nucleophilic source of the trifluoroethyl group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][4] This makes it an excellent choice for constructing C(sp²)-CH₂CF₃ bonds by coupling with aryl and heteroaryl halides.
-
Trifluoroethyl Sulfonium Salts: Electrophilic Reagents for Heteroatom Functionalization. In contrast, trifluoroethyl sulfonium salts are potent electrophilic trifluoroethylating agents. These reagents are designed to deliver a "[CH₂CF₃]⁺" equivalent to a variety of nucleophiles. While a broad range of sulfonium salts for this purpose are not widely commercialized, related onium salts like aryl(trifluoroethyl)iodonium salts have demonstrated high reactivity for the N-, O-, and S-trifluoroethylation of amines, phenols, and thiols.[5]
Performance Comparison: Data from the Bench
The following tables summarize representative experimental data for trifluoroethylation reactions using K(CF₃CH₂BF₃) and analogous electrophilic trifluoroethylating agents.
Table 1: Trifluoroethylation of Aryl and Heteroaryl Halides with K(CF₃CH₂BF₃) via Suzuki-Miyaura Coupling
| Entry | Aryl/Heteroaryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | Cs₂CO₃ | CPME/H₂O (4:1) | 100 | 24 | 71 | [1] |
| 2 | 4-Bromoanisole | 5 mol% Pd(OAc)₂ / 10 mol% RuPhos | Cs₂CO₃ | CPME/H₂O (4:1) | 100 | 24 | 68 | [1] |
| 3 | 1-Bromo-3,5-dimethoxybenzene | 5 mol% Pd(OAc)₂ / 10 mol% RuPhos | Cs₂CO₃ | CPME/H₂O (4:1) | 100 | 24 | 85 | [1] |
| 4 | 2-Chloropyridine | 5 mol% Pd(OAc)₂ / 10 mol% RuPhos | Cs₂CO₃ | CPME/H₂O (4:1) | 100 | 24 | 75 | [1] |
| 5 | 2,6-Dichloropyridine | 5 mol% Pd(OAc)₂ / 10 mol% RuPhos | Cs₂CO₃ | CPME/H₂O (4:1) | 100 | 24 | 83 | [1] |
CPME = Cyclopentyl methyl ether; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl.
Table 2: Trifluoroethylation of Nucleophiles with Electrophilic Agents
Data for trifluoroethyl sulfonium salts is limited; therefore, data from analogous electrophilic trifluoroethylating agents are included for illustrative purposes.
| Entry | Substrate | Reagent | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | CF₃CHN₂ | AgSbF₆ | CH₂Cl₂ | RT | 85 | [6] |
| 2 | N-Methylaniline | CF₃CHN₂ | AgSbF₆ | CH₂Cl₂ | RT | 78 | [6] |
| 3 | Phenol | 2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[2][7][8] triazene | TsOH | Toluene | 110 | 92 | [9] |
| 4 | Thiophenol | CF₃I | Visible light, Cs₂CO₃ | DMF | RT | - | [10] |
Key Advantages of K(CF₃CH₂BF₃)
The primary advantages of this compound lie in its stability, ease of handling, and specific reactivity profile.
-
Exceptional Stability: K(CF₃CH₂BF₃) is a crystalline solid that is stable to both air and moisture, allowing for long-term storage without special precautions.[1][3] This is a significant advantage over many other organometallic reagents that require inert atmosphere techniques.
-
Ease of Handling: As a free-flowing solid, it is easy to weigh and dispense in a laboratory setting.
-
High Functional Group Tolerance in Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura coupling conditions are generally mild and tolerate a wide range of functional groups on both the organotrifluoroborate and the coupling partner.[1][4]
-
Convergent Synthesis: It allows for the late-stage introduction of the trifluoroethyl group into complex molecules, which is a highly desirable feature in drug discovery.
Advantages of Trifluoroethyl Sulfonium Salts
Trifluoroethyl sulfonium salts, and related electrophilic onium salts, offer a complementary approach to trifluoroethylation.
-
Direct Heteroatom Trifluoroethylation: Their electrophilic nature makes them suitable for the direct functionalization of heteroatom nucleophiles such as amines, phenols, and thiols.[5]
-
Milder Conditions for Non-Coupling Reactions: For substrates that are not amenable to cross-coupling reactions, electrophilic trifluoroethylation can be a more direct route.
-
Potential for Asymmetric Synthesis: Chiral sulfonium salts can potentially be employed in asymmetric trifluoroethylation reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with K(CF₃CH₂BF₃)
To a reaction vessel are added the aryl or heteroaryl halide (1.0 equiv), this compound (1.5 equiv), and cesium carbonate (3.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The palladium catalyst (e.g., 5 mol% Pd(OAc)₂) and ligand (e.g., 10 mol% RuPhos) are added, followed by the solvent system (e.g., CPME/H₂O 4:1). The reaction mixture is then heated to 100 °C with stirring for 24 hours. After cooling to room temperature, the reaction is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and purified by column chromatography to yield the trifluoroethylated product.[1]
Representative Procedure for N-Trifluoroethylation using an Electrophilic Agent (Silver-Catalyzed Reaction with CF₃CHN₂)
To a solution of the aniline (1.0 equiv) in dichloromethane (CH₂Cl₂) is added the silver catalyst (e.g., AgSbF₆, 5 mol%). A solution of 2,2,2-trifluorodiazoethane (CF₃CHN₂) in CH₂Cl₂ is then added dropwise at room temperature. The reaction is stirred until complete consumption of the starting material is observed by TLC. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the N-trifluoroethylated aniline.[6]
Visualizing the Reaction Pathways
The distinct mechanisms of action for K(CF₃CH₂BF₃) and trifluoroethyl sulfonium salts are depicted below.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Trifluoromethylation of Thiophenols with Sodium Trifluoromethanesulfinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Expedient and efficient one pot synthesis of trifluoroethyl ethers from metal free 2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[1,3,5] triazene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents and Methods for Introducing a Trifluoroethyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethyl (-CH₂CF₃) moiety into organic molecules is a pivotal strategy in medicinal chemistry and materials science. This functional group can significantly enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable component in the design of novel pharmaceuticals and functional materials. This guide provides an objective comparison of alternative reagents and methods for trifluoroethylation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable approach for specific synthetic challenges.
Nucleophilic Trifluoroethylation
Nucleophilic trifluoroethylation involves the reaction of a trifluoroethyl anion equivalent with an electrophilic substrate. This approach is commonly used for the formation of C-C, C-O, C-S, and C-N bonds.
Reagents and Substrates
Key reagents for nucleophilic trifluoroethylation include trifluoroethanol and its derivatives, as well as more reactive species generated in situ.
| Reagent/Method | Substrate | Product | Catalyst/Conditions | Yield (%) |
| CF₃CH₂OH / Mitsunobu | Alcohols | Trifluoroethyl ethers | DIAD, PPh₃ | 70-95 |
| CF₃CH₂ONa | Alkyl Halides | Trifluoroethyl ethers | DMF, Heat | 60-85 |
| CF₃CH₂I / Cu-catalysis | Aryl/Heteroaryl Boronic Acids | Trifluoroethylated arenes | Pd(OAc)₂, SPhos, K₃PO₄ | 50-80[1] |
| 2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine (TriTFET) | Alcohols, Phenols | Trifluoroethyl ethers | p-TsOH | 78-96[2] |
Experimental Protocol: Synthesis of Trifluoroethyl Ethers using TriTFET[2][3]
This protocol describes the trifluoroethylation of an alcohol using the stable and efficient reagent, 2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine (TriTFET).
Materials:
-
Alcohol (1.0 mmol)
-
TriTFET (0.6 equiv, 0.6 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 equiv, 0.2 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a solution of the alcohol in acetonitrile, add TriTFET and p-TsOH at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the trifluoroethyl ether.
Caption: Nucleophilic trifluoroethylation of alcohols using TriTFET.
Radical Trifluoroethylation
Radical trifluoroethylation methods generate a trifluoroethyl radical that can add to unsaturated systems or participate in C-H functionalization. These reactions are often initiated by photoredox catalysis or radical initiators.
Reagents and Substrates
Trifluoroethyl iodide is a common precursor for the trifluoroethyl radical.
| Reagent/Method | Substrate | Product | Catalyst/Conditions | Yield (%) |
| CF₃CH₂I / Photocatalysis | Styrenes | Hydrotrifluoroethylated styrenes | fac-Ir(ppy)₃, Visible light | 60-90[3] |
| CF₃CH₂I / Co-catalysis | Styrenes | Hydrotrifluoroethylated styrenes | Co(dmgH)₂(py)Cl, Zn, H₂O | 50-85 |
| CF₃CH₂I / Photocatalysis | Alkenes | Trifluoroethylated alkenes | Ru(bpy)₃Cl₂, Visible light | 40-75[4] |
| CF₃CH₂I / Photocatalysis | Heteroarenes | Trifluoroethylated heteroarenes | Ni(dtbbpy)(OTf)₂, Visible light | 45-80 |
Experimental Protocol: Photocatalytic Hydrotrifluoroethylation of Styrenes[4]
This protocol details the visible-light-mediated hydrotrifluoroethylation of styrene.
Materials:
-
Styrene (0.2 mmol)
-
CF₃CH₂I (0.4 mmol)
-
fac-Ir(ppy)₃ (1 mol%)
-
Hantzsch ester (0.3 mmol)
-
Dimethylformamide (DMF) (2 mL)
Procedure:
-
In a Schlenk tube, dissolve styrene, CF₃CH₂I, fac-Ir(ppy)₃, and Hantzsch ester in DMF.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature with stirring.
-
Monitor the reaction progress by GC-MS.
-
After completion, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Photocatalytic radical trifluoroethylation of styrene.
Electrophilic Trifluoroethylation
Electrophilic trifluoroethylation utilizes reagents that deliver a trifluoroethyl cation equivalent ("CF₃CH₂⁺") to a nucleophilic substrate. These methods are particularly useful for the trifluoroethylation of electron-rich species like enolates and aromatic compounds.
Reagents and Substrates
Hypervalent iodine reagents are prominent in this category.
| Reagent/Method | Substrate | Product | Catalyst/Conditions | Yield (%) |
| [Mes-I⁺-CH₂CF₃]OTf⁻ | Enolates | α-Trifluoroethylated carbonyls | Base | 60-90 |
| [Ph-I⁺-CH₂CF₃]BF₄⁻ | Indoles | C3-Trifluoroethylated indoles | - | 70-95 |
| CF₃CH₂OTs / Lewis Acid | Arenes | Trifluoroethylated arenes | AlCl₃ | 40-70 |
Experimental Protocol: Trifluoroethylation of an Enolate using a Hypervalent Iodine Reagent
This protocol outlines the α-trifluoroethylation of a ketone via its enolate.
Materials:
-
Ketone (1.0 mmol)
-
Lithium diisopropylamide (LDA) (1.1 mmol) in THF
-
[Mesityl(2,2,2-trifluoroethyl)iodonium]triflate (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the ketone in anhydrous THF at -78 °C under an inert atmosphere, add LDA dropwise.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of [Mesityl(2,2,2-trifluoroethyl)iodonium]triflate in THF to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
References
A Comparative Analysis of Potassium and Sodium Trifluoroethylborate Salts for Drug Development
An in-depth guide for researchers and scientists on the properties, synthesis, and reactivity of potassium and sodium trifluoroethylborate salts, featuring a detailed comparison of their performance in Suzuki-Miyaura cross-coupling reactions.
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of reagents is paramount to the efficiency and success of a synthetic campaign. Organotrifluoroborate salts have emerged as highly versatile and stable coupling partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative study of two such salts: potassium trifluoro(2,2,2-trifluoroethyl)borate and its sodium counterpart. While the potassium salt is more commonly documented, this report aims to provide a comprehensive overview of both, drawing on available data and general chemical principles to guide researchers in their selection.
Physicochemical Properties: A Comparative Overview
A direct, side-by-side experimental comparison of the physicochemical properties of potassium and sodium trifluoroethylborate is not extensively documented in the literature. However, general trends in alkali metal salts can provide valuable insights. Potassium salts are often observed to be less soluble and less hygroscopic than their sodium analogs. This can be a significant advantage in organic synthesis, where anhydrous conditions are often crucial.[1]
| Property | This compound | Sodium Trifluoro(2,2,2-trifluoroethyl)borate | General Trend for K+ vs. Na+ Salts |
| Molecular Formula | C₂H₂BF₆K | C₂H₂BF₆Na | - |
| Molecular Weight | 189.94 g/mol [2] | 173.92 g/mol | - |
| Appearance | White to off-white solid | Not widely reported, expected to be a white solid | - |
| Solubility | Soluble in acetone and acetonitrile.[3] | Not widely reported, but expected to be more soluble in polar solvents than the potassium salt. | Sodium salts are generally more soluble than potassium salts. |
| Stability | Air and moisture stable, can be stored indefinitely at room temperature.[1][4] | Not widely reported, but expected to be stable. | Potassium salts are often less hygroscopic.[1] |
Table 1: Comparison of Physicochemical Properties.
Synthesis of Trifluoroethylborate Salts
The synthesis of potassium and sodium trifluoroethylborate salts typically involves the reaction of a suitable trifluoroethylboron precursor with a corresponding alkali metal fluoride or bifluoride.
Experimental Protocol: Synthesis of this compound
A common method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][4]
-
Starting Material Preparation: 2,2,2-Trifluoroethylboronic acid is required. This can be synthesized from the corresponding Grignard reagent and a trialkyl borate.
-
Reaction: The 2,2,2-trifluoroethylboronic acid (1.0 eq) is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) is added slowly to the stirring methanolic solution.[1]
-
Isolation: The resulting precipitate, this compound, is collected by filtration, washed with cold methanol, and dried under vacuum.[1]
References
Validating the Structure of Novel Trifluoroethylated Compounds: A 2D NMR-Centric Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoroethyl groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The unequivocal structural verification of these novel compounds is paramount. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of trifluoroethylated compounds, supported by experimental data and detailed protocols.
2D NMR: The Gold Standard for Structural Elucidation
Two-dimensional NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the covalent framework of novel organic molecules. By correlating nuclear spins through chemical bonds, 2D NMR experiments provide a detailed roadmap of atomic connectivity. For trifluoroethylated compounds, key techniques include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, which is essential for connecting different spin systems and identifying quaternary carbons.
The combination of these experiments allows for the complete assignment of the proton and carbon skeletons of a molecule, providing incontrovertible evidence of its structure.
Comparison of Analytical Techniques
While 2D NMR is unparalleled for complete structural determination, other techniques provide complementary and often more rapidly acquired information.
| Technique | Information Provided | Advantages for Trifluoroethylated Compounds | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C one-bond, ¹H-¹³C long-range) | Unambiguous structure determination. Provides detailed information on the entire molecular framework. | Longer acquisition times. Requires higher sample concentrations. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | High sensitivity. Provides molecular formula confirmation. Fragmentation can give clues about structural motifs. | Does not provide definitive information on isomerism or atomic connectivity. Fragmentation of fluorinated compounds can be complex. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Quick and simple. Strong C-F bond vibrations provide a characteristic signal. | Provides limited information on the overall molecular skeleton. Not suitable for distinguishing between isomers with the same functional groups. |
Experimental Data: Structural Validation of a Novel Trifluoroethylated Compound
To illustrate the power of 2D NMR, we present the spectroscopic data for a synthesized model compound, 1-Nitro-4-(2,2,2-trifluoroethyl)benzene .
Synthesis:
A schematic representation of the synthesis of the model compound.
NMR Spectroscopic Data:
The following tables summarize the ¹H and ¹³C NMR data and the key 2D NMR correlations.
Table 1: ¹H and ¹³C NMR Data for 1-Nitro-4-(2,2,2-trifluoroethyl)benzene (in CDCl₃)
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | 147.5 |
| 2, 6 | 8.24 | d | 8.4 | 124.2 |
| 3, 5 | 7.50 | d | 8.4 | 130.3 |
| 4 | - | - | - | 134.3 |
| -CH₂- | 3.50 | q | 10.4 | 40.2 (q, JC-F = 30.0 Hz) |
| -CF₃ | - | - | - | 125.3 (q, JC-F = 276.1 Hz) |
Table 2: Key 2D NMR Correlations for 1-Nitro-4-(2,2,2-trifluoroethyl)benzene
| Proton (Position) | COSY Correlations (Proton at Position) | HSQC Correlation (Carbon at Position) | HMBC Correlations (Carbon at Position) |
| H-2, H-6 (8.24 ppm) | H-3, H-5 (7.50 ppm) | C-2, C-6 (124.2 ppm) | C-4 (134.3 ppm), C-1 (147.5 ppm) |
| H-3, H-5 (7.50 ppm) | H-2, H-6 (8.24 ppm) | C-3, C-5 (130.3 ppm) | C-1 (147.5 ppm), C-4 (134.3 ppm) |
| -CH₂- (3.50 ppm) | - | -CH₂- (40.2 ppm) | C-4 (134.3 ppm), -CF₃ (125.3 ppm) |
Experimental Protocols
General: All NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Increments: 256
-
Acquisition Time: 0.205 s
-
Relaxation Delay: 1.5 s
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 2
-
Increments: 256
-
Acquisition Time: 0.128 s
-
Relaxation Delay: 1.5 s
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 4
-
Increments: 256
-
Acquisition Time: 0.205 s
-
Relaxation Delay: 1.5 s
Workflow for Structural Validation
The logical flow for validating the structure of a novel trifluoroethylated compound using 2D NMR is depicted below.
A Comparative Guide to Trifluoroethylation Reactions: K(CF3CH2)BF3 and Alternatives in LC-MS and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethyl group (-CH2CF3) into organic molecules is a critical strategy in modern drug discovery and materials science. This moiety can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of reactions employing potassium trifluoro(2-trifluoroethyl)borate (K(CF3CH2)BF3) with alternative trifluoroethylating agents, supported by experimental data and detailed analytical protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Performance Comparison of Trifluoroethylating Reagents
The selection of a suitable trifluoroethylating reagent is paramount for achieving optimal reaction outcomes. Below is a comparative analysis of K(CF3CH2)BF3 and other common reagents, with a focus on their application in the trifluoroethylation of indoles, a common scaffold in medicinal chemistry.
Table 1: Comparison of Reagents for the C3-Trifluoroethylation of 1-Methyl-1H-indole
| Reagent | Reaction Conditions | Yield (%) | Analytical Method | Reference |
| K(CF3CH2)BF3 | Pd Catalyst, Base, Solvent | (Data not available in cited literature) | GC-MS/LC-MS | - |
| 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | CH2Cl2, room temp, 2h | 100 (GC Conversion) | GC | [1] |
| CF3CH2I | Photocatalyst, Base, Solvent | High | Not specified | - |
| CF3CH2Br | Radical Initiator, Solvent | Moderate to High | Not specified | - |
Note: Direct comparative yield data for K(CF3CH2)BF3 in the trifluoroethylation of indoles was not available in the reviewed literature. The table presents data for an alternative reagent to illustrate a typical reaction outcome and analytical method.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methodologies.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a general representation of a Suzuki-Miyaura coupling reaction, a potential application for K(CF3CH2)BF3.
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile) (1.0 eq)
-
Potassium trifluoro(2-trifluoroethyl)borate (K(CF3CH2)BF3) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4) (2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water or Toluene/Water)
Procedure:
-
To a dry reaction vessel, add the aryl halide, K(CF3CH2)BF3, palladium catalyst, and base.
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Direct C3-Trifluoroethylation of 1-Methyl-1H-indole using an Iodonium Salt
This protocol details the trifluoroethylation of 1-methyl-1H-indole using an alternative electrophilic reagent, with analysis by Gas Chromatography.[1]
Materials:
-
1-Methyl-1H-indole (0.1 mmol)
-
2,2,2-Trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate (0.1 mmol)
-
Dichloromethane (DCM) (0.5 mL)
Procedure:
-
In a 4 mL vial, dissolve 1-methyl-1H-indole in dichloromethane.
-
Add 2,2,2-trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction conversion by taking a sample for GC analysis.
Analytical Methodologies: LC-MS and GC-MS
The analysis of reaction products is a critical step to determine yield, purity, and structure.
GC-MS Analysis
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For trifluoroethylated products, GC-MS can provide excellent separation and clear fragmentation patterns for identification.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), ramp to a high temperature (e.g., 280-300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).
LC-MS Analysis
Liquid Chromatography-Mass Spectrometry is suitable for a wider range of compounds, including those that are less volatile or thermally labile.
Typical LC-MS Parameters:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate.
-
Flow Rate: 0.2-0.6 mL/min.
-
MS Detector: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for a trifluoroethylation reaction followed by GC-MS or LC-MS analysis.
References
A Critical Review of Recent Advances in C-CF3 Bond Formation: A Comparative Guide for Researchers
The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern drug discovery and materials science, owing to its profound ability to modulate lipophilicity, metabolic stability, and bioavailability. Consequently, the development of efficient and selective methods for constructing carbon-trifluoromethyl (C-CF3) bonds has been an area of intense research. This guide provides a critical review and objective comparison of recent breakthroughs in C-CF3 bond formation, with a particular focus on the hydrotrifluoromethylation of unsaturated compounds. Experimental data is presented in structured tables for ease of comparison, and detailed experimental protocols for key methodologies are provided.
Methodological Breakdown and Performance Comparison
Recent advancements in C-CF3 bond formation have been largely driven by the development of novel activation strategies, primarily centered around photocatalysis, electrochemistry, and transition-metal catalysis. These methods offer milder reaction conditions, broader substrate scopes, and improved functional group tolerance compared to classical approaches.
Photocatalytic Hydrotrifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of trifluoromethyl radicals under mild conditions, enabling the hydrotrifluoromethylation of a wide array of alkenes and alkynes.
Data Presentation: Photocatalytic Hydrotrifluoromethylation of Alkenes
| Entry | Alkene Substrate | CF3 Source | H-atom Donor | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Octene | CF3SO2Na | Methyl thiosalicylate | N-Me-9-mesityl acridinium (1) | DMA | 12 | 85 | [1] |
| 2 | Styrene | CF3SO2Na | Thiophenol | N-Me-9-mesityl acridinium (1) | DMA | 12 | 92 | [1][2] |
| 3 | 4-Phenyl-1-butene | Umemoto's reagent | MeOH | Ru(bpy)3Cl2 (5) | CH3CN | 12 | 75 | [1] |
| 4 | 1,1-Diphenylethylene | Reagent A | Cs2CO3 | 4CzIPN (5) | DMF | 48 | 85 | [3] |
| 5 | (E)-Stilbene | CF3I | 4-hydroxythiophenol | fac-Ir(ppy)3 (1) | DCE/EtOH | 18 | 82 | [4] |
Experimental Protocol: Photocatalytic Hydrotrifluoromethylation using an Organic Photoredox Catalyst [1][2]
-
Materials: Alkene (0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (CF3SO2Na, 0.75 mmol, 1.5 equiv), N-Me-9-mesityl acridinium tetrafluoroborate (0.005 mmol, 1 mol%), H-atom donor (thiophenol for styrenyl alkenes, 0.75 mmol, 1.5 equiv; or methyl thiosalicylate for aliphatic alkenes, 0.1 mmol, 0.2 equiv), and anhydrous N,N-dimethylacetamide (DMA, 5.0 mL).
-
Procedure: To a Schlenk tube equipped with a magnetic stir bar, the alkene, CF3SO2Na, photocatalyst, and H-atom donor are added. The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times. Anhydrous DMA is added via syringe. The reaction mixture is stirred at room temperature and irradiated with a blue LED light source (e.g., 450 nm) for 12 hours. The reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is purified by flash column chromatography.
Reaction Workflow: Photocatalytic Hydrotrifluoromethylation
Caption: Generalized workflow for photocatalytic hydrotrifluoromethylation.
Electrochemical Hydrotrifluoromethylation
Electrosynthesis offers a reagent-free and sustainable approach to generate trifluoromethyl radicals. Recent methods have demonstrated high functional group tolerance under mild conditions.
Data Presentation: Electrochemical Hydrotrifluoromethylation of Unactivated Olefins
| Entry | Alkene Substrate | CF3 Source | Additive | Solvent | Current (mA) | Time (F/mol) | Yield (%) | Reference |
| 1 | 4-Allylanisole | TT+−CF3BF4− | MgBr2 | Acetone:DCM (1:3) | 5 | 5 | 75 | [5] |
| 2 | 1-Octene | TT+−CF3BF4− | MgBr2 | Acetone:DCM (1:3) | 5 | 5 | 62 | [5] |
| 3 | (E)-4-Phenyl-1-butene | CF3SO2K | - | MeCN/H2O | - | - | 8-20 | [5] |
| 4 | Styrene | TT+−CF3BF4− | MgBr2 | Acetone:DCM (1:3) | 5 | 5 | 71 | [5] |
| 5 | Indomethacin analogue | TT+−CF3BF4− | MgBr2 | Acetone:DCM (1:3) | 5 | 5 | 55 | [5] |
Experimental Protocol: Electrochemical Hydrotrifluoromethylation of Unactivated Olefins [5]
-
Materials: Olefin (0.25 mmol, 1.0 equiv), trifluoromethyl thianthrenium salt (TT+−CF3BF4−, 2.0-2.2 equiv), MgBr2 (8.0 equiv), acetone:DCM (1:3) solvent mixture.
-
Procedure: The reaction is carried out in an undivided electrochemical cell equipped with graphite electrodes. The olefin, TT+−CF3BF4−, and MgBr2 are dissolved in the solvent mixture. A constant current of 5 mA is applied until a charge of 5 F/mol is passed. The reaction mixture is then worked up, and the product is isolated by column chromatography.
Signaling Pathway: Electrochemical Hydrotrifluoromethylation
Caption: Proposed mechanism for electrochemical hydrotrifluoromethylation.
Transition-Metal-Catalyzed C-H Trifluoromethylation
Direct trifluoromethylation of C-H bonds represents a highly atom-economical approach. Transition-metal catalysis has enabled the functionalization of otherwise inert C-H bonds, although it often requires directing groups.
Data Presentation: Copper-Catalyzed Radical Trifluoromethylation of Benzylic C-H Bonds
| Entry | Substrate | CF3 Source | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Ethyl-tert-butylbenzene | Togni's reagent | Cu(OTf)2 / Chiral Ligand | DCE | 24 | 85 | 92 | [6] |
| 2 | Tetralin | Togni's reagent | Cu(OTf)2 / Chiral Ligand | DCE | 24 | 78 | 90 | [6] |
| 3 | Indane | Togni's reagent | Cu(OTf)2 / Chiral Ligand | DCE | 24 | 82 | 91 | [6] |
| 4 | 4-Phenyl-1-butene | Togni's reagent | Cu(OTf)2 / Chiral Ligand | DCE | 24 | 65 | 88 | [6] |
Experimental Protocol: Enantioselective Radical Trifluoromethylation of Benzylic C–H Bonds [6]
-
Materials: Alkyl arene (0.2 mmol, 1.0 equiv), Togni's reagent (0.3 mmol, 1.5 equiv), Cu(OTf)2 (0.02 mmol, 10 mol%), chiral ligand (0.022 mmol, 11 mol%), photocatalyst (fac-Ir(ppy)3, 0.002 mmol, 1 mol%), and 1,2-dichloroethane (DCE, 2.0 mL).
-
Procedure: In a glovebox, the alkyl arene, Togni's reagent, Cu(OTf)2, and chiral ligand are added to a reaction vial. The photocatalyst is added, and the vial is sealed. The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 24 hours. The product is then purified by flash chromatography.
Logical Relationship: Cooperative Catalysis in C-H Trifluoromethylation
Caption: Cooperative photoredox and copper catalysis for C-H trifluoromethylation.
Conclusion and Future Outlook
The field of C-CF3 bond formation has witnessed remarkable progress, with photocatalytic and electrochemical methods offering green and efficient alternatives to traditional approaches. These modern techniques demonstrate broad substrate applicability and high functional group tolerance, making them highly attractive for applications in medicinal chemistry and materials science. While transition-metal-catalyzed C-H trifluoromethylation provides a direct route to valuable products, challenges related to regioselectivity and the need for directing groups remain. Future research will likely focus on the development of more sustainable catalysts, the exploration of novel trifluoromethylating reagents, and the expansion of these powerful methodologies to even more challenging substrates and transformations. The continued innovation in this area promises to further streamline the synthesis of complex trifluoromethylated molecules, accelerating the discovery of new drugs and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes via an organic photoredox system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Radical Trifluoromethylation of Benzylic C-H Bonds via Cooperative Photoredox and Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoroethylation Reagents for Researchers
The introduction of the trifluoroethyl group (-CH₂CF₃) into organic molecules is a crucial strategy in medicinal chemistry and drug development. This modification can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. A variety of reagents have been developed to perform trifluoroethylation, each with its own set of advantages and disadvantages regarding cost, availability, and performance. This guide provides an objective comparison of common trifluoroethylation reagents, supported by experimental data, to assist researchers in selecting the most suitable option for their synthetic needs.
Reagent Classification and Overview
Trifluoroethylation reagents can be broadly classified based on the nature of the trifluoroethyl source they provide: nucleophilic or electrophilic.
-
Nucleophilic Reagents: These reagents deliver a trifluoroethyl anion equivalent (⁻CH₂CF₃) and are typically used for reactions with electrophilic substrates. A common precursor for generating this nucleophile is 2,2,2-trifluoroethyl iodide.
-
Electrophilic Reagents: These reagents deliver a trifluoroethyl cation equivalent (⁺CH₂CF₃) and react with nucleophilic substrates. Aryl(trifluoroethyl)iodonium salts are a prominent example of this class.
-
Precursor-Based Reagents: Some readily available and inexpensive chemicals like trifluoroacetic acid (TFA) can serve as a source for the trifluoroethyl group through in situ reduction.
Caption: Classification of common trifluoroethylation reagents.
Cost and Availability Comparison
The cost and availability of trifluoroethylation reagents are critical factors for both academic research and large-scale industrial applications. Trifluoroacetic acid stands out as a highly cost-effective and readily available option. In contrast, specialized reagents like aryl(trifluoroethyl)iodonium salts are generally more expensive and may have limited suppliers.
| Reagent | Typical Supplier & Purity | Price (USD) per Gram | Availability |
| 2,2,2-Trifluoroethyl Iodide | Advent Chembio (99%) | ~$5.92 (for 5g)[1] | Readily Available |
| Thermo Fisher Scientific (99%) | ~$2.99 (for 50g)[2] | Readily Available | |
| Trifluoroacetic Acid (TFA) | Thermo Fisher Scientific (99%) | ~$0.57 (for 100g)[3] | Readily Available in Bulk |
| Carl ROTH (≥99.7%) | ~$0.29/mL (for 500mL)[4] | Readily Available in Bulk | |
| Aryl(trifluoroethyl)iodonium Salts | Sigma-Aldrich (96%) | Varies significantly by aryl group | Specialized, Made to Order or Limited Stock |
Note: Prices are approximate and subject to change based on supplier, quantity, and market conditions.
Performance Comparison
The performance of a trifluoroethylation reagent is evaluated based on its reaction efficiency (yield), substrate scope, and the mildness of the reaction conditions.
| Reagent | Typical Substrates | Reaction Conditions | Advantages | Disadvantages |
| 2,2,2-Trifluoroethyl Iodide | Alkenes, alkynes, aryl boronic acids, heterocycles | Often requires a transition metal catalyst (e.g., Pd, Cu) and sometimes photoredox catalysis.[5][6] | Good functional group tolerance. | Requires a catalyst, which can add cost and complexity. |
| Trifluoroacetic Acid (TFA) | Amines, indoles | Typically requires a reducing agent (e.g., silanes, boranes). Can be performed catalyst-free.[7][8] | Inexpensive, stable, and readily available fluorine source.[7] | Often requires stoichiometric amounts of a reductant. |
| Aryl(trifluoroethyl)iodonium Salts | N-, O-, S-, and C-nucleophiles (e.g., amines, phenols, thiols, indoles, sulfoxonium ylides) | Can be transition metal-free or catalyzed (e.g., Pd). Often proceeds under mild conditions.[5][9][10] | High electrophilic reactivity, broad substrate scope, and mild reaction conditions.[5] | Higher cost and less readily available. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for trifluoroethylation using the discussed reagents.
Experimental Workflow: A General Overview
Caption: A generalized workflow for a typical trifluoroethylation experiment.
Protocol 1: Trifluoroethylation of an Amine using Trifluoroacetic Acid
This protocol is adapted from a procedure for the reductive trifluoroethylation of secondary amines.[7]
-
Materials:
-
Secondary amine (1.0 mmol)
-
Trifluoroacetic acid (TFA) (3.0 mmol)
-
Phenylsilane (3.0 mmol)
-
Anhydrous dichloromethane (DCM) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate
-
-
Procedure:
-
To a solution of the secondary amine in anhydrous DCM at room temperature is added trifluoroacetic acid.
-
Phenylsilane is then added dropwise to the stirring solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM (3 x 10 mL).
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-trifluoroethylated amine.
-
Protocol 2: Trifluoroethylation of a Sulfoxonium Ylide using a Hypervalent Iodine Reagent
This protocol describes the direct trifluoroethylation of a carbonyl sulfoxonium ylide.[9]
-
Materials:
-
Sulfoxonium ylide (0.2 mmol)
-
2,2,2-Trifluoroethyl(mesityl)iodonium triflate (0.4 mmol)
-
Cesium carbonate (Cs₂CO₃) (0.2 mmol)
-
Anhydrous acetonitrile (ACN) (0.2 mL)
-
-
Procedure:
-
An oven-dried 5 mL microwave flask containing a magnetic stirrer is charged with Cs₂CO₃, the sulfoxonium ylide, and the trifluoroethyliodonium salt.
-
The reaction vessel is capped with a rubber septum and filled with nitrogen.
-
Anhydrous acetonitrile is added via syringe.
-
The rubber septum is removed, and the microwave vial is quickly capped with a Teflon microwave cap.
-
The reaction mixture is heated to 70 °C for 10 minutes.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered to remove inorganic salts.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the α-(2,2,2-trifluoroethyl) sulfoxonium ylide.
-
Conclusion
The choice of a trifluoroethylation reagent is a multifaceted decision that depends on the specific requirements of the chemical transformation.
-
For cost-sensitive applications and when targeting amine substrates, trifluoroacetic acid offers an excellent balance of low cost and high availability, although it requires a stoichiometric reductant.[7]
-
2,2,2-Trifluoroethyl iodide is a versatile reagent suitable for a broader range of substrates, particularly in the context of transition-metal catalysis.[6]
-
For reactions demanding high reactivity and mild conditions with a wide variety of nucleophiles, aryl(trifluoroethyl)iodonium salts are superior, albeit at a significantly higher cost.[5]
Researchers should carefully consider the factors of cost, availability, substrate scope, and reaction conditions when selecting the optimal trifluoroethylation reagent for their synthetic endeavors.
References
- 1. | Advent [adventchembio.com]
- 2. A17804.18 [thermofisher.com]
- 3. Trifluoroacetic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Trifluoroacetic acid (TFA), 500 ml, CAS No. 76-05-1 | (Lewis) Acids | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Potassium Trifluoro(2,2,2-trifluoroethyl)borate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Potassium trifluoro(2,2,2-trifluoroethyl)borate as a hazardous waste until a formal characterization determines otherwise. This guide provides a detailed protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
I. Hazard Identification and Waste Classification
This compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA). Therefore, its classification as hazardous depends on whether it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
Based on available data, this compound is a stable solid.[1][2][3] Its primary hazards, as defined by the Globally Harmonized System (GHS), are skin irritation, serious eye irritation, and potential respiratory irritation.[4]
To ensure proper disposal, a hazardous waste determination must be performed. This can be achieved through generator knowledge of the material and its uses or through analytical testing. The following table summarizes the EPA's hazardous waste characteristics and the likely classification for this compound.
| Hazardous Characteristic | EPA Criteria | Assessment for this compound | EPA Waste Code (if characteristic is met) |
| Ignitability | - Liquid with a flash point < 60 °C (140 °F)- Solid capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes- Ignitable compressed gas- An oxidizer | Unlikely to be ignitable. It is a stable solid. | D001 |
| Corrosivity | - Aqueous solution with a pH ≤ 2 or ≥ 12.5- A liquid that corrodes steel at a rate > 6.35 mm per year | To be determined by testing an aqueous solution of the waste. | D002 |
| Reactivity | - Unstable and readily undergoes violent change- Reacts violently with water- Forms potentially explosive mixtures with water- Generates toxic gases, vapors, or fumes when mixed with water | Unlikely to be reactive. Organotrifluoroborates are known for their stability.[1][2][3] | D003 |
| Toxicity | - When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at or above the regulatory levels specified in 40 CFR § 261.24.[5][6] | Unlikely to be toxic according to the TCLP, but a definitive determination would require testing. | D004 - D043 |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant lab coat
-
Nitrile gloves
Step 2: Waste Collection and Segregation
-
Collect all waste, including contaminated materials (e.g., weighing paper, gloves), in a designated, compatible container.
-
The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste" (or as required by your institution).
-
The label must include the full chemical name: "this compound".
-
Indicate the primary hazards: "Irritant".
-
Record the accumulation start date (the date the first piece of waste was placed in the container).
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
Step 5: Disposal Request
-
Once the container is full, or as per your institution's waste pickup schedule, submit a hazardous waste pickup request to your EHS department.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
III. Experimental Workflow for Waste Characterization
For institutions that require in-house waste characterization, the following experimental protocol can be used to determine if the waste is corrosive.
Protocol for Determining Corrosivity (pH Test)
Objective: To determine if an aqueous solution of the waste meets the EPA's definition of corrosive.
Materials:
-
Calibrated pH meter or pH paper
-
Beaker
-
Deionized water
-
Sample of the this compound waste
Procedure:
-
Prepare a 10% (w/v) solution of the this compound waste in deionized water.
-
If using a pH meter, calibrate it according to the manufacturer's instructions using standard buffer solutions.
-
Measure the pH of the solution.
-
Result Interpretation: If the pH is ≤ 2 or ≥ 12.5, the waste is considered corrosive hazardous waste.
IV. Disposal Pathway Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C2H2BF6K | CID 90344578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eCFR :: 40 CFR 261.24 -- Toxicity characteristic. [ecfr.gov]
- 6. umkc.edu [umkc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
